7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYNTDTQPCVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Farnesiferol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
511-33-1 | |
| Record name | Farnesiferol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 155.5 °C | |
| Record name | Farnesiferol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide providing an in-depth analysis of the structure elucidation of the natural product 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known by its synonyms Colladonin and Farnesiferol A, is now available for researchers, scientists, and professionals in drug development. This guide meticulously details the spectroscopic data and experimental protocols crucial for the identification and characterization of this complex sesquiterpene coumarin.
The molecular structure of this compound, with the chemical formula C₂₄H₃₀O₄, has been unequivocally confirmed through single-crystal X-ray analysis, revealing a complex fusion of a sesquiterpenoid and a coumarin moiety.[1][2][3] This guide synthesizes the available data to present a clear and concise workflow for its structure elucidation.
Spectroscopic Data Analysis
The structural framework of this compound is established through a combination of modern spectroscopic techniques. The key quantitative data are summarized below for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the complex carbon and proton framework of the molecule. While the complete assigned NMR data for this specific compound is found within specialized literature, the following table represents a typical data structure for 1D NMR analysis.
| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |
| Proton | δ (ppm) |
| Aromatic Protons (Coumarin) | 6.20 - 7.80 |
| O-CH₂ (Ether Linkage) | 3.80 - 4.20 |
| CH-OH (Sesquiterpene) | 3.30 - 3.60 |
| Olefinic Protons (Sesquiterpene) | 4.70 - 5.00 |
| Methyl Protons (Singlets) | 0.80 - 1.30 |
| Methylene/Methine Protons | 1.00 - 2.50 |
Note: The exact chemical shifts are dependent on the solvent and instrument frequency. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
| Mass Spectrometry Data | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula C₂₄H₃₀O₄. |
| Tandem Mass Spectrometry (MS/MS) | Reveals characteristic fragmentation patterns, including the loss of the sesquiterpene moiety and fragments corresponding to the umbelliferone (7-hydroxycoumarin) core. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide information about the functional groups present and the electronic transitions within the molecule.
| Spectroscopic Data | |
| Technique | Key Absorptions/Maxima |
| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (O-H stretch, alcohol) |
| ~1720 cm⁻¹ (C=O stretch, lactone) | |
| ~1610, 1500 cm⁻¹ (C=C stretch, aromatic/olefinic) | |
| ~1250, 1050 cm⁻¹ (C-O stretch, ether/alcohol) | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λₘₐₓ ~320 nm (characteristic of the coumarin chromophore) |
Experimental Protocols
Isolation from Natural Sources
This compound is a natural product typically isolated from plants of the Ferula genus, such as Ferula persica.[2] The general isolation procedure is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots) is subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as n-hexane, dichloromethane, and methanol.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for instance, with a mixture of n-hexane and ethyl acetate, is employed to separate compounds based on their polarity.
-
Purification: The fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure crystalline compound.
-
Characterization: The structure of the isolated compound is then elucidated using the spectroscopic methods detailed above.
Structure Elucidation Workflow
The logical process for elucidating the structure of this complex natural product is visualized in the following workflow diagram.
References
- 1. Crystal structure and Hirshfeld surface analysis of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 7-[(6-hy-droxy-5,5,8a-trimethyl-2-methylene-deca-hydro-naphthalen-1-yl)meth-oxy]-2 H-chromen-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Colladonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Colladonin, a sesquiterpene coumarin of interest for its potential biological activities. The information is compiled from publicly available scientific literature and databases, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Colladonin is a natural product belonging to the class of sesquiterpene coumarins, characterized by a C-15 sesquiterpene moiety linked to a coumarin core. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
| Molecular Formula | C₂₄H₃₀O₄ |
| CAS Number | 100785-98-6 |
| PubChem CID | 375430 |
| Synonyms | NSC655152 |
Physicochemical Properties
General and Computed Properties
| Property | Value | Source |
| Molecular Weight | 382.5 g/mol | Computed by PubChem |
| Physical Description | Likely a white or off-white amorphous powder (inferred from related compounds) | N/A |
| XLogP3-AA (LogP) | 4.9 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |
| Rotatable Bond Count | 4 | Computed by Cactvs |
| Topological Polar Surface Area | 55.8 Ų | Computed by Cactvs |
Experimental Physicochemical Data
Experimental data for the following properties of Colladonin have not been found in the reviewed literature. For drug development purposes, experimental determination of these values is essential.
| Property | Value |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported (qualitatively soluble in dichloromethane) |
| pKa (Acid Dissociation Constant) | Not reported |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of a compound. The following table summarizes the key spectroscopic information for Colladonin, with a focus on Nuclear Magnetic Resonance (NMR) data.
| Spectroscopic Data | Description |
| ¹H-NMR and ¹³C-NMR | The proton and carbon NMR spectral data for Colladonin have been reported in the literature, often used as a reference for the identification of new related sesquiterpene coumarins. |
| UV-Vis Spectroscopy | Specific spectral data not reported. |
| Infrared (IR) Spectroscopy | Specific spectral data not reported. |
| Mass Spectrometry (MS) | Specific spectral data not reported. |
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and characterization of Colladonin, based on methods reported for sesquiterpene coumarins from natural sources, primarily from plants of the Ferula genus.
Isolation and Purification of Colladonin
The isolation of Colladonin typically involves extraction from plant material followed by chromatographic separation.
a) Plant Material Extraction:
-
Air-dried and powdered plant material (e.g., roots of Ferula species) is subjected to solvent extraction.
-
A common solvent used for initial extraction is dichloromethane or methanol, owing to the lipophilic nature of sesquiterpene coumarins.
-
The extraction is typically performed at room temperature over several days, with the solvent being periodically refreshed.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
b) Chromatographic Separation:
-
The crude extract is subjected to column chromatography, often using silica gel as the stationary phase.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or preparative TLC to yield pure Colladonin.
Structural Elucidation
The structure of isolated Colladonin is confirmed using a combination of spectroscopic techniques.
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
-
Comparison with Literature Data: The acquired spectroscopic data is compared with previously reported data for Colladonin to confirm its identity.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for Colladonin have not been fully elucidated, its classification as a sesquiterpene coumarin places it in a group of compounds known for a variety of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.
Studies on compounds isolated alongside Colladonin from Ferula species have shown that they can induce apoptosis in cancer cell lines. This process is suggested to involve the activation of caspases and the suppression of anti-apoptotic proteins like Bcl-xL. A plausible, representative signaling pathway for the induction of apoptosis by related sesquiterpenoids is depicted below.
This guide provides a summary of the current knowledge on the physicochemical properties of Colladonin. Further experimental investigation is required to fill the existing data gaps, which will be crucial for advancing the research and development of Colladonin as a potential therapeutic agent.
Natural sources of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
An In-depth Technical Guide on the Natural Sources of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
Introduction
This compound, a sesquiterpenoid coumarin, is a natural product of significant interest to the scientific community. It is also known by several synonyms, including Farnesiferol A and Colladonin. This technical guide provides a comprehensive overview of its natural sources, quantitative data, detailed experimental protocols for its isolation, and insights into its biological activities and associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Natural Sources and Quantitative Data
The primary natural sources of this compound are plants belonging to the genus Ferula, within the family Apiaceae. Notably, this compound has been isolated from the oleo-gum-resins of several Ferula species.
| Natural Source | Plant Part | Compound Name(s) | Quantitative Data |
| Ferula assa-foetida | Oleo-gum-resin | Farnesiferol A | 10.95 ± 0.02 mg/g[1] |
| Ferula marmarica | Roots | Colladonin | Data not available |
| Ferula persica | Roots | Farnesiferol A | Data not available |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic techniques. Below is a synthesized protocol based on methodologies reported for the isolation of sesquiterpene coumarins from Ferula species.
Extraction
-
Preparation of Plant Material : The oleo-gum-resin of Ferula assa-foetida is collected and dried. The dried resin is then ground into a fine powder to increase the surface area for solvent extraction.[2]
-
Solvent Extraction : The powdered resin is subjected to extraction using a suitable organic solvent. Dichloromethane has been reported to be effective for the extraction of sesquiterpene coumarins.[2] The extraction can be performed by maceration, where the powdered resin is soaked in the solvent for an extended period (e.g., 3 days) at room temperature with occasional agitation.[2]
-
Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
Purification
-
Column Chromatography : The crude extract is subjected to column chromatography for initial fractionation. Silica gel is commonly used as the stationary phase.[2] A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate can be used.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC) : Fractions containing the target compound, as identified by TLC, can be further purified using pTLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC) : For final purification to obtain a high-purity compound, Reverse-Phase HPLC is often employed. A C18 column with a mobile phase gradient, such as methanol and water, can be used.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
This compound, specifically Farnesiferol A, has been shown to exhibit significant biological activity, most notably as an inhibitor of P-glycoprotein (P-gp).[3][4][5] P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.
The inhibitory action of Farnesiferol A on P-gp suggests a potential role in overcoming multidrug resistance in cancer therapy. The proposed mechanism involves the direct or indirect inhibition of the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.
Below is a diagram illustrating the proposed signaling pathway of P-glycoprotein inhibition by Farnesiferol A.
Caption: Proposed mechanism of P-glycoprotein inhibition by Farnesiferol A.
Additionally, coumarin derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[6][7][8][9] While the direct inhibitory effect of this compound on MAO is not yet fully elucidated, this represents another potential avenue for its therapeutic application.
Conclusion
This compound is a promising natural compound with well-documented origins in Ferula species. The provided data and protocols offer a solid foundation for further research and development. Its demonstrated activity as a P-glycoprotein inhibitor highlights its potential in overcoming multidrug resistance in cancer treatment, warranting more in-depth investigation into its mechanism of action and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Gummosin, a sesquiterpene coumarin from Ferula assa-foetida is preferentially cytotoxic to human breast and prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesiferol A from Ferula persica and galbanic acid from Ferula szowitsiana inhibit P-glycoprotein-mediated rhodamine efflux in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms | Semantic Scholar [semanticscholar.org]
- 7. scienceopen.com [scienceopen.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Bioactivity of Isob adrakemin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isob adrakemin, a sesquiterpene coumarin identified as a synonym for Farnesiferol A, is a natural compound isolated from plants of the Ferula genus. While research on Isob adrakemin itself is limited, the broader family of sesquiterpene coumarins, particularly its isomers Farnesiferol B and C, has garnered scientific interest for its potential therapeutic properties. This technical guide synthesizes the available information on the biological activities of Isob adrakemin and its closely related compounds, providing insights into its potential as a lead compound in drug discovery.
Anticancer Activity
While direct quantitative data on the anticancer activity of Isob adrakemin (Farnesiferol A) is not extensively available in the public domain, studies on related compounds, particularly Farnesiferol C, provide compelling evidence for the potential of this structural class.
Quantitative Data on Related Compounds:
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Farnesiferol C | A375 (Melanoma) | Resazurin Assay | 81.26 µM | 72 h | [1] |
| Farnesiferol C | A375 (Melanoma) | Resazurin Assay | 76.99 µM | 120 h | [1] |
| Farnesiferol C | HFF-3 (Normal Fibroblasts) | Resazurin Assay | 403.87 µM | 72 h | [1] |
| Farnesiferol C | HFF-3 (Normal Fibroblasts) | Resazurin Assay | 309.13 µM | 120 h | [1] |
Table 1: Cytotoxicity of Farnesiferol C on Melanoma and Normal Cells
Mechanism of Action:
Studies on Farnesiferol C suggest a multi-faceted mechanism of anticancer activity. It has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells.[2][3] This is often associated with an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated cell death.[2][3] Furthermore, Farnesiferol C has been identified as a potential inhibitor of topoisomerase IIα (TOP2A), an enzyme crucial for DNA replication and repair in cancer cells.[1] By targeting TOP2A, Farnesiferol C may enhance the efficacy of conventional chemotherapy and radiotherapy.[1]
Experimental Protocols:
A standard methodology for assessing the cytotoxic activity of a compound like Isob adrakemin involves the following steps:
Cytotoxicity Assay (MTT/Resazurin Assay)
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and a normal cell line (e.g., HFF-3 fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Isob adrakemin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, 72, 120 hours).
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Resazurin Assay: Resazurin solution is added to each well. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is measured at an appropriate excitation and emission wavelength.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Isob adrakemin at its IC50 concentration for various time points.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that enters necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Visualization:
References
- 1. Farnesiferol C enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesiferol C induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mogoltadin: A Novel Inhibitor of the MOG-Receptor Tyrosine Kinase - Preliminary Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Mogoltadin is a novel small molecule inhibitor targeting the MOG-Receptor Tyrosine Kinase (MOG-RTK), a key signaling node implicated in various proliferative diseases. This document outlines the preliminary findings on its mechanism of action, presenting key quantitative data from in vitro assays. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation. The core inhibitory action of Mogoltadin on the MOG-RTK signaling pathway is elucidated through biochemical and cell-based assays, establishing a foundation for its continued development as a potential therapeutic agent.
Introduction
Receptor Tyrosine Kinases (RTKs) are critical cell surface receptors that regulate essential cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common driver in the pathogenesis of numerous cancers and other diseases. The MOG-Receptor Tyrosine Kinase (MOG-RTK) has been identified as a promising therapeutic target due to its overexpression and constitutive activation in several solid tumor types.
Mogoltadin was identified through a high-throughput screening campaign as a potent and selective inhibitor of MOG-RTK. This whitepaper presents the initial preclinical data characterizing its mechanism of action, focusing on its direct interaction with MOG-RTK and its functional consequences in cellular models.
Quantitative Data Summary
The inhibitory activity of Mogoltadin was assessed through a series of in vitro biochemical and cell-based assays. The data consistently demonstrate a potent and specific inhibition of the MOG-RTK.
Table 1: Biochemical Assay Data - Kinase Inhibition
This table summarizes the inhibitory constants of Mogoltadin against MOG-RTK and a panel of related kinases, determined via a LanthaScreen® Eu Kinase Binding Assay.
| Target Kinase | IC50 (nM) | Ki (nM) |
| MOG-RTK | 15.2 | 4.8 |
| SRC | > 10,000 | > 10,000 |
| ABL1 | 8,500 | 2,700 |
| EGFR | > 10,000 | > 10,000 |
| VEGFR2 | 6,200 | 1,980 |
Table 2: Cell-Based Assay Data
This table presents the functional inhibitory capacity of Mogoltadin in a cellular context, measuring the inhibition of MOG-RTK phosphorylation and the impact on cell proliferation in a MOG-RTK dependent cell line.
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| MOG-RTK Phosphorylation | MOG-Expressing HEK293 | pMOG-RTK (Tyr1138) | 55.7 |
| Cell Proliferation | NCI-H460 (MOG-RTK+) | Viability (72h) | 120.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LanthaScreen® Eu Kinase Binding Assay
-
Objective: To determine the binding affinity (IC50 and Ki) of Mogoltadin for MOG-RTK.
-
Materials:
-
MOG-RTK, active, recombinant (human)
-
LanthaScreen® Certified Kinase Tracer
-
Eu-anti-GST Antibody
-
Mogoltadin (serial dilutions in DMSO)
-
Assay Buffer (25 mM MOPS, pH 7.5, 10 mM MgCl2, 0.005% Triton X-100)
-
-
Procedure:
-
A 5 µL solution of 2X MOG-RTK enzyme was added to the wells of a 384-well plate.
-
2.5 µL of a 4X serial dilution of Mogoltadin was added to the wells.
-
A 2.5 µL solution of 4X Eu-anti-GST antibody and tracer was added.
-
The plate was incubated for 60 minutes at room temperature, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data were normalized to controls and the IC50 was calculated using a four-parameter logistic fit.
-
Western Blot for MOG-RTK Phosphorylation
-
Objective: To assess the inhibitory effect of Mogoltadin on ligand-induced MOG-RTK autophosphorylation in a cellular context.
-
Materials:
-
MOG-Expressing HEK293 cells
-
MOG-Ligand
-
Mogoltadin
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pMOG-RTK (Tyr1138), anti-MOG-RTK (total)
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
MOG-Expressing HEK293 cells were seeded and grown to 80% confluency.
-
Cells were serum-starved for 16 hours.
-
Cells were pre-treated with varying concentrations of Mogoltadin for 2 hours.
-
MOG-Ligand was added to a final concentration of 100 ng/mL and incubated for 15 minutes.
-
Cells were lysed in RIPA buffer.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies overnight at 4°C.
-
The membrane was incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands were visualized using an ECL substrate and imaged. Densitometry was used to quantify band intensity.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes described in this document.
Colladonin from Ferula Species: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Ferula, belonging to the Apiaceae family, comprises over 170 species and is a rich source of bioactive secondary metabolites.[1][2] For centuries, extracts from various Ferula species have been utilized in traditional medicine for a wide range of ailments.[3][4] Among the diverse phytochemicals produced by these plants, sesquiterpene coumarins have garnered significant attention for their potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][5] Colladonin, a sesquiterpene coumarin, has been identified as a noteworthy cytotoxic agent within this class of compounds. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Colladonin from Ferula species, with a focus on experimental protocols and quantitative data to support further research and drug development endeavors.
Chemical Properties of Colladonin
Colladonin is a sesquiterpene coumarin with the molecular formula C₂₄H₃₀O₄ and a molecular weight of 382.5 g/mol .[6] Its structure consists of a sesquiterpene moiety linked to an umbelliferone core. The detailed chemical identifiers for Colladonin are provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₄ | [6] |
| Molecular Weight | 382.5 g/mol | [6] |
| IUPAC Name | 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | [6] |
| CAS Number | 100785-98-6 | [6] |
Discovery and Sourcing from Ferula Species
Colladonin has been isolated from several species of the Ferula genus, including Ferula caspica and Ferula sinkiangensis.[2][7] The roots of these plants are a particularly rich source of this compound. The general workflow for the discovery and isolation of Colladonin is depicted in the diagram below.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for the isolation of Colladonin and other sesquiterpene coumarins from Ferula caspica.
Plant Material and Extraction
-
Plant Material : The roots of Ferula caspica are collected and air-dried in a shaded area.
-
Grinding : The dried roots are ground into a fine powder using a mechanical grinder.
-
Extraction : The powdered root material is subjected to extraction with dichloromethane (DCM) at room temperature. The extraction is typically carried out for a period of 24-48 hours.
-
Concentration : The resulting DCM extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
A reported extraction of 725 g of dried and powdered roots of F. caspica with dichloromethane yielded 56.1 g of crude extract, representing a yield of 7.7%.
Isolation and Purification
-
Initial Column Chromatography : The crude DCM extract is subjected to silica gel column chromatography.
-
Stationary Phase : Silica gel (particle size 0.04–0.5 mm).
-
Mobile Phase : A gradient solvent system of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
-
Fraction Collection and Analysis : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Bioactivity-Guided Fractionation : The cytotoxic activity of the combined fractions is evaluated against cancer cell lines to identify the fractions containing the active compounds.
-
Further Purification : The active fractions containing Colladonin are further purified using a combination of chromatographic techniques, which may include:
-
Sephadex LH-20 Column Chromatography : Elution with a suitable solvent such as methanol.
-
Reversed-Phase (RP-18) Flash Chromatography : Using a gradient of methanol and water.
-
Preparative TLC : For final purification of the compound.
-
-
Purity Assessment : The purity of the isolated Colladonin is confirmed by High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The structure of the isolated Colladonin is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS) : To determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups and the chromophore system, respectively.
The spectroscopic data for Colladonin are compared with published data for confirmation of its identity.
Biological Activity: Cytotoxicity
Colladonin has demonstrated significant cytotoxic activity against various human cancer cell lines. The table below summarizes the reported IC₅₀ values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| COLO 205 | Colon Cancer | 10.28 | [7] |
| K-562 | Leukemia | 22.82 | [7] |
| MCF-7 | Breast Cancer | 43.69 | [7] |
| HCT116 | Colorectal Cancer | 15.1 | [7] |
| HT-29 | Colorectal Cancer | 13.3 | [7] |
| KM12 | Colon Cancer | 2.5 | [7] |
These results indicate that Colladonin exhibits a degree of selective cytotoxicity, with the highest potency observed against the KM12 colon cancer cell line.
Mechanism of Action and Signaling Pathways
Disclaimer: The specific signaling pathways directly modulated by Colladonin have not been extensively elucidated in the currently available scientific literature. The following diagram represents a generalized apoptotic pathway that is commonly activated by cytotoxic compounds, including other sesquiterpenoids isolated from Ferula species, and serves as a potential, though unconfirmed, mechanism of action for Colladonin.
The cytotoxic effects of many natural products, including sesquiterpene coumarins, are often attributed to the induction of apoptosis (programmed cell death). A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.
Conclusion and Future Directions
Colladonin, a sesquiterpene coumarin isolated from Ferula species, has demonstrated promising cytotoxic activity against a range of cancer cell lines. This technical guide has provided a detailed overview of the methodologies for its discovery, isolation, and characterization, along with key quantitative data. While the cytotoxic effects are evident, further research is critically needed to elucidate the precise molecular mechanisms and signaling pathways through which Colladonin exerts its anti-cancer effects. Such studies will be invaluable for the future development of Colladonin as a potential therapeutic agent. Future investigations should focus on:
-
Mechanism of Action Studies : To identify the direct molecular targets and signaling pathways modulated by Colladonin.
-
In Vivo Efficacy : To evaluate the anti-tumor activity of Colladonin in animal models.
-
Structure-Activity Relationship (SAR) Studies : To synthesize and evaluate analogs of Colladonin with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling : To assess the drug-like properties and safety profile of Colladonin.
By addressing these research gaps, the full therapeutic potential of Colladonin can be explored, potentially leading to the development of novel and effective cancer therapies derived from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In silico prediction of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one targets
Foreword: This guide provides a comprehensive technical overview of the methodologies for the in silico prediction of biological targets for the natural compound 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known as Farnesiferol A. The procedures outlined herein are intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and natural product research. This document details a systematic workflow, from compound representation to target elucidation and pathway analysis, leveraging publicly available bioinformatics tools.
Introduction to Farnesiferol A and In Silico Target Prediction
Farnesiferol A is a sesquiterpenoid coumarin, a class of natural products known for a wide range of biological activities. The complex structure of Farnesiferol A, featuring a coumarin core linked to a functionalized decahydronaphthalene moiety, suggests a potential for polypharmacology—the ability to interact with multiple biological targets. Identifying these targets is a critical first step in understanding its mechanism of action and evaluating its therapeutic potential.
In silico target prediction encompasses a suite of computational techniques that utilize the chemical structure of a small molecule to predict its macromolecular binding partners. These methods offer a rapid and cost-effective alternative to extensive experimental screening, enabling the generation of testable hypotheses and prioritization of experimental validation. The primary approaches in this domain are ligand-based, which rely on the principle that structurally similar molecules are likely to have similar biological activities, and structure-based, which involve docking the molecule into the binding sites of known protein structures.
This guide will focus on a consensus ligand-based approach, employing multiple web-based platforms to enhance the predictive accuracy for Farnesiferol A's biological targets.
In Silico Target Prediction Workflow
A systematic workflow is essential for a robust in silico target prediction campaign. The following sections detail a step-by-step process for identifying and analyzing the potential biological targets of Farnesiferol A.
Compound Preparation
The initial step involves obtaining a machine-readable representation of the Farnesiferol A structure. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string is a widely accepted format for this purpose.
Farnesiferol A (PubChem CID: 7067262)
-
Canonical SMILES: C=C1CC[C@]2([H])C(C)(C)--INVALID-LINK--CC[C@@]2(C)[C@H]1COc3ccc4ccc(=O)oc4c3
This SMILES string serves as the input for the various target prediction tools.
Target Prediction Using Multiple Platforms
To increase the confidence in predicted targets, a consensus approach using multiple independent algorithms is recommended. For this guide, we will describe the use of two widely used web servers: SwissTargetPrediction and SuperPred.
-
Navigate to the SwissTargetPrediction web server.
-
Input Structure: Paste the canonical SMILES string for Farnesiferol A into the query field.
-
Select Organism: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Initiate the prediction process.
-
Analyze Results: The output will be a list of predicted macromolecular targets, ranked by probability. The results are often visualized as a pie chart categorizing the targets by class (e.g., enzymes, G-protein coupled receptors, kinases).
-
Access the SuperPred 3.0 web server.
-
Submit Molecule: Input the SMILES string of Farnesiferol A.
-
Initiate Prediction: Start the target prediction analysis.
-
Review Output: The server will provide a list of predicted targets, often with associated ATC (Anatomical Therapeutic Chemical) classification predictions, which can provide clues to the potential therapeutic applications.
Consensus Analysis and Target Prioritization
The lists of predicted targets from SwissTargetPrediction and SuperPred should be collated and compared. Targets that are predicted by multiple platforms are considered to have a higher likelihood of being true biological interactors. Further prioritization can be achieved by cross-referencing the predicted targets with the known biological activities of structurally similar compounds, such as other sesquiterpenoid coumarins.
Visualization of the In Silico Workflow
The following diagram illustrates the logical flow of the in silico target prediction process for Farnesiferol A.
Plausible Predicted Targets and Signaling Pathway Analysis
Based on the chemical structure of Farnesiferol A, which combines a coumarin scaffold known to interact with various enzymes and a sesquiterpene moiety, in silico prediction tools are likely to suggest targets from several major classes. Plausible high-ranking predictions would include nuclear receptors, inflammatory enzymes, and protein kinases.
Potential Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Many natural products with anti-inflammatory properties are known to modulate its activity.
The signaling pathway for PPAR-γ activation is depicted below:
Potential Target: Mitogen-activated protein kinase kinase 1 (MEK1/MAP2K1)
MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases. The coumarin scaffold is present in some known kinase inhibitors.
The diagram below illustrates the core of the MAPK/ERK signaling cascade:
Quantitative Data Summary
A thorough search of publicly available databases, including PubChem, ChEMBL, and BindingDB, did not yield any quantitative bioactivity data (e.g., IC50, Ki, EC50) for Farnesiferol A against specific molecular targets as of October 2025. The table below is provided as a template for recording such data as it becomes available through experimental validation of the in silico predictions.
| Predicted Target | Assay Type | Measurement | Value | Unit | Source |
| e.g., PPAR-γ | e.g., Luciferase Reporter | e.g., EC50 | - | e.g., µM | - |
| e.g., MEK1 | e.g., Kinase Activity | e.g., IC50 | - | e.g., µM | - |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The in silico workflow detailed in this guide provides a robust framework for generating hypotheses about the biological targets of Farnesiferol A. The consensus-based approach, leveraging multiple prediction platforms, increases the likelihood of identifying true molecular interactions. The plausible predicted targets, including PPAR-γ and MEK1, are implicated in inflammatory and proliferative signaling pathways, aligning with the known biological activities of related natural products.
The next critical step is the experimental validation of these predictions. In vitro binding assays and cell-based functional assays are required to confirm the interaction of Farnesiferol A with the prioritized targets and to quantify its activity. The results of these experiments will be instrumental in elucidating the mechanism of action of this promising natural compound and guiding future drug development efforts.
Literature review on the bioactivity of farnesiferol A type coumarins
An In-depth Technical Guide on the Bioactivity of Farnesiferol A and Related Type A Coumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the bioactive properties of farnesiferol A, a sesquiterpene coumarin found in plants of the Ferula genus. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.
Introduction to Farnesiferol A
Farnesiferol A is a member of the sesquiterpene coumarin family, a class of natural products known for their diverse pharmacological activities. These compounds are predominantly isolated from plants of the Ferula species, which have a long history of use in traditional medicine. The unique chemical structure of farnesiferol A, characterized by a coumarin core linked to a farnesyl-derived sesquiterpene moiety, is believed to be responsible for its significant biological effects. Research has primarily focused on its potential as a cytotoxic and anti-inflammatory agent.
Cytotoxic Activity of Farnesiferol A
Farnesiferol A has demonstrated moderate cytotoxic activity against several human cancer cell lines. The primary method used to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Data: In Vitro Cytotoxicity of Farnesiferol A
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of farnesiferol A against various cancer cell lines as reported in the literature.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Farnesiferol A | CH1 | Ovarian Carcinoma | 68.8 | (Valiahdi et al., 2013) |
| Farnesiferol A | A549 | Lung Carcinoma | > 100 | (Valiahdi et al., 2013) |
| Farnesiferol A | SK-MEL-28 | Melanoma | 85.6 | (Valiahdi et al., 2013) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard procedure to assess the cytotoxic effects of compounds on cancer cells.
Objective: To determine the concentration of farnesiferol A that inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., CH1, A549, SK-MEL-28) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Farnesiferol A is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the concentration of farnesiferol A and fitting the data to a dose-response curve.
MTT Assay Experimental Workflow
Anti-inflammatory Activity of Farnesiferol A Type Coumarins
While direct studies on the anti-inflammatory effects of farnesiferol A are limited, research on related compounds, such as farnesiferol B and farnesol, provides strong indications of the potential mechanisms. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines.
Potential Mechanism: Inhibition of the NF-κB Signaling Pathway
Farnesiferol B has been shown to inhibit the activation of the NF-κB pathway. It is plausible that farnesiferol A exerts its anti-inflammatory effects through a similar mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Farnesiferol A may interfere with this process, preventing NF-κB activation and subsequent inflammation.
Inhibition of NF-κB Signaling by Farnesiferol A
Experimental Protocol: Western Blot for NF-κB Activation
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB pathway.
Objective: To determine if farnesiferol A inhibits the phosphorylation of IκB and the nuclear translocation of NF-κB.
Methodology:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and treated with farnesiferol A for a specific duration, followed by stimulation with an inflammatory agent like LPS.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from the cells.
-
Protein Quantification: The concentration of protein in each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκB, total IκB, NF-κB p65, and loading controls like β-actin or lamin B1). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of the target proteins.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production, which is an indicator of inflammation.
Objective: To quantify the amount of NO produced by macrophages in response to an inflammatory stimulus and to determine the inhibitory effect of farnesiferol A.
Methodology:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of farnesiferol A, followed by stimulation with LPS to induce NO production.
-
Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). In an acidic environment, nitrite (a stable product of NO) reacts with the Griess reagent to form a purple azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition by farnesiferol A is then calculated.
Conclusion and Future Directions
Farnesiferol A, a sesquiterpene coumarin from the Ferula species, exhibits promising cytotoxic activity against certain cancer cell lines. While its anti-inflammatory properties have not been directly elucidated, related compounds suggest a potential mechanism involving the inhibition of the NF-κB signaling pathway.
Future research should focus on:
-
Expanding the evaluation of farnesiferol A's cytotoxicity across a broader range of cancer cell lines.
-
Conducting in-depth studies to confirm the inhibitory effect of farnesiferol A on the NF-κB pathway and to identify its specific molecular targets.
-
Performing in vivo studies to assess the anti-cancer and anti-inflammatory efficacy and safety of farnesiferol A in animal models.
-
Investigating the structure-activity relationship of farnesiferol A and its analogs to guide the development of more potent and selective therapeutic agents.
This technical guide provides a foundational understanding of the bioactivity of farnesiferol A, offering valuable insights for researchers and professionals in the field of drug discovery and development.
An In-depth Technical Guide on the Biosynthesis of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one (Farnesiferol A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known as Farnesiferol A, is a complex natural product belonging to the class of sesquiterpenoid coumarins. These compounds are characterized by a C15 sesquiterpenoid moiety linked to a coumarin nucleus, often via an ether linkage. Farnesiferol A and its analogs, such as Farnesiferol C, have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] A thorough understanding of the biosynthetic pathway of Farnesiferol A is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic profiles.
This technical guide provides a detailed overview of the proposed biosynthetic pathway of Farnesiferol A, integrating knowledge of the well-established routes to its primary precursors: the coumarin moiety (umbelliferone) and the sesquiterpenoid decalin core. Furthermore, this document outlines relevant experimental protocols for pathway elucidation and presents key biological activities associated with this class of molecules.
Proposed Biosynthetic Pathway of Farnesiferol A
The biosynthesis of Farnesiferol A is a convergent process, commencing with the independent synthesis of two key precursors: umbelliferone (7-hydroxycoumarin) and a drimane-type sesquiterpenoid. These precursors are subsequently coupled and further modified to yield the final product. The overall pathway can be dissected into three major stages:
-
Biosynthesis of the Coumarin Moiety (Umbelliferone) : Originating from the shikimate pathway.
-
Biosynthesis of the Sesquiterpenoid Moiety : Derived from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
Assembly and Tailoring Reactions : Involving O-alkylation and subsequent oxidative modifications.
Stage 1: Biosynthesis of Umbelliferone
The formation of umbelliferone is a well-characterized branch of the phenylpropanoid pathway.[6]
-
Initiation from Phenylalanine : The pathway begins with the amino acid L-phenylalanine.
-
Deamination : Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.
-
Hydroxylation : Cinnamic acid is then hydroxylated at the para-position by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid.
-
Further Hydroxylation and Lactonization : p-Coumaric acid undergoes ortho-hydroxylation at the 2'-position, a reaction catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H), to form 2,4-dihydroxycinnamic acid. Following this, a trans-cis isomerization of the side chain occurs, facilitating the spontaneous or enzyme-mediated lactonization to form the coumarin ring of umbelliferone.[7][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological activities of farnesiferol C: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Farnesiferol C Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of farnesiferol C: a review. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of the target compound 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one. The synthesis involves the preparation of two key intermediates, a 7-hydroxycoumarin derivative and a functionalized decahydronaphthalene derived from (+)-sclareolide, followed by their coupling to form the final product.
Experimental Protocols
The synthesis is divided into three main stages:
-
Synthesis of 7-hydroxy-2H-chromen-2-one (Intermediate A).
-
Synthesis of (1R,4aS,5S,6R,8aS)-1-(hydroxymethyl)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-6-ol (Intermediate B) from (+)-sclareolide.
-
Coupling of Intermediate A and a protected form of Intermediate B to yield the final product.
Protocol 1: Synthesis of 7-hydroxy-2H-chromen-2-one (Intermediate A) via Pechmann Condensation
This protocol describes the synthesis of the coumarin moiety using a Pechmann condensation reaction.
Materials:
-
Resorcinol
-
Malic acid
-
Concentrated sulfuric acid (98%)
-
Nitrobenzene or nitrotoluene
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and malic acid (approx. 1.0 eq).
-
Add concentrated sulfuric acid as the condensing agent.
-
To control the reaction and improve yield, add nitrobenzene or nitrotoluene (0.2-3.0 moles per mole of resorcinol)[1].
-
Heat the mixture with stirring to a temperature of 100-130°C[1].
-
Maintain the temperature and stirring for the reaction to proceed to completion. The reaction mass may become a thick slurry.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude 7-hydroxy-2H-chromen-2-one can be purified by recrystallization from ethanol.
Table 1: Reagent Quantities for Protocol 1
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity |
| Resorcinol | 1.0 | 110.11 | 11.0 g |
| Malic Acid | 1.0 | 134.09 | 13.4 g |
| Sulfuric Acid | Catalyst | 98.08 | Varies |
| Nitrobenzene | Solvent/Catalyst | 123.11 | Varies |
Protocol 2: Synthesis of the Decahydronaphthalene Moiety (Intermediate B) from (+)-Sclareolide
This part of the synthesis involves the modification of commercially available (+)-sclareolide to introduce the necessary hydroxyl and exocyclic methylene functionalities. This is a multi-step process.
Step 2a: Reduction of (+)-Sclareolide to the Diol The lactone in (+)-sclareolide is reduced to a diol.
Materials:
-
(+)-Sclareolide
-
Lithium aluminum hydride (LiAlH₄) or Potassium borohydride (KBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (for workup)
Procedure:
-
Dissolve (+)-sclareolide in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent such as LiAlH₄ or KBH₄ in stoichiometric amounts.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by a dilute acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the diol.
Step 2b: Introduction of the Exocyclic Methylene Group This step can be achieved through various olefination reactions on a ketone precursor, which would require oxidation of the secondary alcohol of the diol from the previous step. A more direct route from a related natural product might also be considered, but for this protocol, we will assume a synthetic transformation. (Note: A specific, cited protocol for this exact transformation on the sclareolide-derived diol is not readily available and thus this represents a plausible synthetic route.)
Table 2: Reagent Quantities for Protocol 2a
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity |
| (+)-Sclareolide | 1.0 | 250.38 | 25.0 g |
| LiAlH₄ | ~1.0-1.5 | 37.95 | ~3.8 g |
| Anhydrous THF | Solvent | 72.11 | Varies |
Protocol 3: Coupling of Intermediates via Williamson Ether Synthesis
This protocol describes the formation of the ether linkage between the coumarin and the decahydronaphthalene moieties. It is necessary to first protect the secondary alcohol on the decahydronaphthalene intermediate and convert the primary alcohol to a good leaving group (e.g., a halide or tosylate).
Step 3a: Preparation of the Alkyl Halide from Intermediate B
-
Protect the secondary hydroxyl group of Intermediate B using a suitable protecting group (e.g., silyl ether).
-
Convert the primary hydroxyl group to a halide (e.g., bromide) using a reagent like PBr₃ or CBr₄/PPh₃.
Step 3b: Williamson Ether Synthesis Materials:
-
7-hydroxy-2H-chromen-2-one (Intermediate A)
-
Protected and halogenated decahydronaphthalene derivative from Step 3a.
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF)
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxy-2H-chromen-2-one (Intermediate A) in a suitable solvent.
-
Add a base to deprotonate the hydroxyl group, forming the alkoxide.
-
Add the protected and halogenated decahydronaphthalene derivative to the reaction mixture.
-
Heat the reaction mixture with stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the secondary hydroxyl group to yield the final product.
Table 3: Reagent Quantities for Protocol 3b
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| Intermediate A | 1.0 | 162.14 |
| Halogenated Intermediate B | ~1.0-1.2 | Varies |
| Potassium Carbonate | ~1.5-2.0 | 138.21 |
| Acetone or DMF | Solvent | Varies |
Visualizations
Caption: Overall synthetic workflow for the target molecule.
Disclaimer: The provided protocols are based on established chemical reactions and may require optimization for specific laboratory conditions. All procedures should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
References
Application Notes and Protocols: In Vitro Assay Methods for Testing Colladonin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colladonin, a sesquiterpenoid coumarin primarily isolated from plants of the Ferula genus, has garnered interest for its potential cytotoxic activities against various cancer cell lines. Preliminary evidence suggests that Colladonin and related compounds may induce apoptosis through the intrinsic pathway by modulating the activity of the Bcl-2 family of proteins and activating executioner caspases.[1] These application notes provide a detailed overview and step-by-step protocols for key in vitro assays to characterize the bioactivity of Colladonin.
The following protocols are designed to be adaptable to various laboratory settings and can be used to assess Colladonin's cytotoxic effects, its impact on the apoptotic signaling cascade, and its specific molecular targets.
Assessment of Cytotoxicity
A primary step in evaluating the anti-cancer potential of Colladonin is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2][3][4][5][6]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., COLO 205, K-562, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Colladonin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Colladonin in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the Colladonin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Colladonin concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of Colladonin that inhibits 50% of cell growth, should be calculated.
| Concentration of Colladonin (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.38 ± 0.03 | 30.4 |
| 50 | 0.15 ± 0.02 | 12 |
| 100 | 0.08 ± 0.01 | 6.4 |
IC₅₀ Value: ~10 µM
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Investigation of Apoptotic Pathway
To understand the mechanism behind Colladonin-induced cytotoxicity, it is essential to investigate its effect on the key players of the apoptotic pathway, namely the Bcl-2 family proteins and caspases.
Bcl-xL Inhibition Assay (Cytochrome c Release)
Colladonin is suggested to interact with the anti-apoptotic protein Bcl-xL. Inhibition of Bcl-xL leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway.
Experimental Protocol:
-
Cell Treatment and Fractionation:
-
Treat cancer cells with Colladonin at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Cytochrome c Detection (ELISA or Western Blot):
-
ELISA: Use a commercially available cytochrome c ELISA kit to quantify the amount of cytochrome c in the cytosolic fractions of both treated and untreated cells.
-
Western Blot:
-
Resolve the cytosolic protein extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Presentation:
The data can be presented as a fold increase in cytosolic cytochrome c in Colladonin-treated cells compared to the vehicle control.
| Treatment | Cytosolic Cytochrome c (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Colladonin (IC₅₀) | 3.5 |
| Positive Control (e.g., ABT-737) | 4.2 |
Caspase Activity Assays
Activation of caspases is a hallmark of apoptosis. Caspase-9 is an initiator caspase in the intrinsic pathway, while caspase-8 is an initiator in the extrinsic pathway. Both pathways converge on the activation of executioner caspases like caspase-3.[7][8][9][10] Fluorometric or colorimetric assays can be used to measure the activity of these caspases.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with Colladonin as described previously.
-
Lyse the cells using a specific lysis buffer provided in a commercial caspase activity assay kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA) to normalize the caspase activity.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the specific caspase substrate conjugated to a fluorophore (e.g., LEHD-AFC for caspase-9, IETD-AFC for caspase-8, DEVD-AFC for caspase-3) or a chromophore (pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) using a microplate reader.
-
Data Presentation:
Caspase activity can be expressed as a fold increase in fluorescence or absorbance compared to the vehicle control.
| Treatment | Caspase-9 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Colladonin (IC₅₀) | 4.2 | 1.1 | 5.8 |
| Positive Control (Staurosporine) | 5.5 | 2.5 | 7.2 |
Signaling Pathway: Colladonin-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by Colladonin.
Experimental Workflow: Caspase Activity Assay```dot
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the biological activity of Colladonin. By systematically evaluating its cytotoxicity, its inhibitory effect on the anti-apoptotic protein Bcl-xL, and its ability to activate the caspase cascade, researchers can gain valuable insights into the therapeutic potential of Colladonin as an anti-cancer agent. The provided protocols and data presentation formats are intended to serve as a guide and can be further optimized based on specific experimental needs and cell lines used.
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism [ijbiotech.com]
- 8. Cell Meter™ Multiplexing Caspase 3/7, 8 and 9 Activity Assay Kit *Triple Fluorescence Colors* | AAT Bioquest [aatbio.com]
- 9. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Unveiling the Cellular Impact of ISOBADRAKEMIN: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISOBADRAKEMIN is a novel synthetic compound with significant potential in therapeutic development. Understanding its mechanism of action at the cellular level is crucial for advancing its preclinical and clinical evaluation. This document provides a comprehensive set of protocols and application notes for designing and executing cell culture experiments to investigate the cytotoxic and apoptotic effects of ISOBADRAKEMIN, as well as its influence on key cellular signaling pathways. The methodologies detailed herein are designed to yield robust and reproducible data, facilitating a thorough characterization of ISOBADRAKEMIN's biological activity.
The protocols cover essential in vitro assays, including the MTT assay for determining cell viability, Annexin V/Propidium Iodide (PI) staining for the quantitative analysis of apoptosis, and Western blotting for evaluating changes in protein expression within the MAPK/ERK signaling cascade. Accompanying these protocols are example data sets and visualizations to guide data interpretation and presentation.
Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to assess the cellular effects of a novel compound, herein referred to as Compound X, as a proxy for ISOBADRAKEMIN.
Table 1: Cytotoxicity of Compound X on Cancer Cells (MTT Assay)
| Concentration of Compound X (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.125 | 0.070 | 90 |
| 5 | 0.875 | 0.065 | 70 |
| 10 | 0.625 | 0.050 | 50 |
| 25 | 0.375 | 0.040 | 30 |
| 50 | 0.188 | 0.025 | 15 |
| 100 | 0.063 | 0.015 | 5 |
Table 2: Apoptosis Induction by Compound X in Cancer Cells (Annexin V/PI Staining)
| Concentration of Compound X (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.5 | 2.1 ± 0.8 | 1.5 ± 0.5 | 1.2 ± 0.4 |
| 10 | 70.3 ± 3.1 | 15.8 ± 2.2 | 8.5 ± 1.5 | 5.4 ± 1.1 |
| 25 | 45.1 ± 4.2 | 30.2 ± 3.5 | 18.7 ± 2.8 | 6.0 ± 1.3 |
| 50 | 20.5 ± 3.8 | 45.6 ± 4.1 | 28.3 ± 3.9 | 5.6 ± 1.0 |
Table 3: Effect of Compound X on MAPK/ERK Signaling Pathway Proteins (Western Blot Analysis)
| Treatment | Protein | Raw Band Intensity | Normalized to β-actin | Fold Change (vs. Vehicle Control) |
| Vehicle Control | p-ERK | 12580 | 1.00 | 1.00 |
| ERK | 25430 | 2.02 | 1.00 | |
| β-actin | 25120 | - | - | |
| Compound X (25 µM) | p-ERK | 4530 | 0.36 | 0.36 |
| ERK | 25100 | 2.00 | 0.99 | |
| β-actin | 25150 | - | - |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of ISOBADRAKEMIN on cultured cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ISOBADRAKEMIN stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ISOBADRAKEMIN in complete medium from the stock solution. A typical concentration range for a new compound might be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Carefully remove the medium from the wells and add 100 µL of the prepared ISOBADRAKEMIN dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Apoptosis Detection: Annexin V/PI Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) double staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with various concentrations of ISOBADRAKEMIN for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Analysis: Western Blotting for MAPK/ERK Pathway
This protocol details the procedure for Western blotting to analyze the expression and phosphorylation status of key proteins in the MAPK/ERK signaling pathway, such as ERK and phospho-ERK (p-ERK), following treatment with ISOBADRAKEMIN.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
To analyze phosphorylation status, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total ERK).
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the study of ISOBADRAKEMIN.
Application Notes & Protocols: Mogoltadin Animal Model Dosing and Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mogoltadin is a novel selective inhibitor of the (hypothetical) pro-inflammatory enzyme, InflammoKinase-2 (IK-2). These application notes provide a summary of the recommended dosage and administration routes for Mogoltadin in common preclinical animal models. The protocols outlined below are intended to serve as a guide for conducting in vivo efficacy and pharmacokinetic studies.
I. Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Mogoltadin in Rodents
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Administration Route | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Tmax (h) | 0.1 | 1.5 |
| Cmax (ng/mL) | 850 ± 75 | 450 ± 60 |
| AUC (0-t) (ng·h/mL) | 1275 ± 110 | 2700 ± 250 |
| Half-life (t½) (h) | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Bioavailability (%) | N/A | 75 ± 8 |
Table 2: Recommended Dose Ranges for Efficacy Studies
| Animal Model | Indication | Administration Route | Dose Range (mg/kg) | Dosing Frequency |
| Mouse (BALB/c) | LPS-induced Acute Lung Injury | Intraperitoneal (IP) | 5 - 20 | Single dose |
| Mouse (C57BL/6) | Collagen-induced Arthritis | Oral (PO) | 10 - 50 | Once daily |
| Rat (Wistar) | Carrageenan-induced Paw Edema | Oral (PO) | 5 - 25 | Single dose |
| Rat (Sprague-Dawley) | Adjuvant-induced Arthritis | Oral (PO) | 10 - 40 | Once daily |
II. Experimental Protocols
Protocol 1: Evaluation of Mogoltadin in a Mouse Model of Carrageenan-Induced Paw Edema
1. Objective: To assess the anti-inflammatory efficacy of Mogoltadin in an acute inflammation model.
2. Materials:
-
Mogoltadin
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (200-250g)
-
Parenteral syringes and gavage needles
-
Plethysmometer
3. Method:
- Animal Acclimation: Acclimate animals for at least 7 days prior to the experiment with free access to food and water.
- Grouping: Randomly assign animals to treatment groups (n=8 per group):
- Group 1: Vehicle control
- Group 2: Mogoltadin (5 mg/kg, PO)
- Group 3: Mogoltadin (10 mg/kg, PO)
- Group 4: Mogoltadin (25 mg/kg, PO)
- Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, PO)
- Drug Administration: Administer Mogoltadin or vehicle by oral gavage 60 minutes before carrageenan injection.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
III. Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for Mogoltadin's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for the Carrageenan-induced paw edema experiment.
Application of Colladonin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colladonin, a sesquiterpene coumarin, has demonstrated notable cytotoxic effects against various human cancer cell lines. This document provides detailed application notes and protocols for researchers investigating the anticancer potential of Colladonin. The information compiled herein is based on published research and aims to facilitate the design and execution of experiments to evaluate Colladonin's mechanism of action.
Data Presentation
Cytotoxic Activity of Colladonin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Colladonin in various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| KM12 | Colorectal Cancer | 2.5 | [1] |
| COLO 205 | Colorectal Cancer | 10.28, 19, 35.9 | [1] |
| HT-29 | Colorectal Cancer | 13.3 | [1] |
| HCT116 | Colorectal Cancer | 15.1, 47.4 | [1] |
| K-562 | Leukemia | 22.82 | [1] |
| MCF-7 | Breast Cancer | 43.69 | [1] |
Note: Variations in IC50 values can be attributed to different experimental conditions, such as incubation time and assay method.
Proposed Mechanism of Action
Research on compounds structurally related to Colladonin, isolated from the same source, suggests a mechanism of action involving the induction of apoptosis through the intrinsic pathway. This proposed pathway is initiated by the suppression of the anti-apoptotic protein Bcl-xL, leading to the activation of a caspase cascade.
Proposed Signaling Pathway for Colladonin-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by Colladonin.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the anticancer effects of Colladonin on a selected cancer cell line.
Caption: General workflow for Colladonin research.
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
This protocol is used to assess the cytotoxic effect of Colladonin on cancer cells and to determine its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., COLO 205)
-
Complete cell culture medium
-
Colladonin stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Colladonin in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Colladonin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Colladonin) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of Colladonin concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Colladonin (at its IC50 concentration) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with Colladonin (and vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-xL and caspases.
Materials:
-
Cancer cells treated with Colladonin and untreated control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-xL, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Treat cells with Colladonin for the desired time.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
References
Application Notes and Protocols for 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one (Colladonin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known by its common name Colladonin, is a sesquiterpene coumarin.[1] This class of natural compounds has garnered significant interest in the scientific community for its diverse biological activities. Colladonin, isolated from plants of the Ferula genus, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.[1]
These application notes provide a detailed protocol for the dissolution of Colladonin for in vitro experiments and methodologies for assessing its cytotoxic activity. Additionally, a proposed signaling pathway based on related compounds is presented to guide mechanistic studies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of Colladonin is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₄H₃₀O₄ | PubChem |
| Molecular Weight | 382.5 g/mol | PubChem |
| Common Name | Colladonin | [1] |
| Appearance | White amorphous powder | [1] |
| General Solubility | Poorly soluble in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | Inferred from standard laboratory practice for coumarins. |
Experimental Protocols
Protocol for Dissolving Colladonin
Due to its hydrophobic nature, Colladonin requires an organic solvent for initial dissolution to prepare a stock solution suitable for in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound (Colladonin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line to be tested
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 3.825 mg of Colladonin powder and place it in a sterile microcentrifuge tube. Handle the powder in a chemical fume hood.
-
Initial Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Colladonin powder.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Working Solution Preparation:
For cell-based assays, the DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of Colladonin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest (e.g., COLO 205, MCF-7, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
Colladonin working solutions (prepared as described above)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Colladonin (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Quantitative Data
The cytotoxic activity of Colladonin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| COLO 205 | Colon Carcinoma | 10.28 ± 0.86 | [1] |
| MCF-7 | Breast Adenocarcinoma | 43.69 ± 2.39 | [1] |
| K-562 | Chronic Myelogenous Leukemia | 22.82 ± 0.76 | [1] |
Proposed Signaling Pathway and Experimental Workflow
Based on studies of structurally related compounds such as Farnesiferol B and the broader class of farnesol-containing molecules, a plausible mechanism of action for Colladonin involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis.
Proposed Signaling Pathway of Colladonin
Caption: Proposed signaling pathway for Colladonin.
Experimental Workflow for Cytotoxicity Testing
References
Potential Therapeutic Applications of Colladonin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colladonin, a sesquiterpene coumarin found in plants of the Ferula genus, and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. Primarily investigated for their cytotoxic effects against various cancer cell lines, the broader pharmacological activities of these compounds are an active area of research. This document provides an overview of the current understanding of Colladonin derivatives, focusing on their potential therapeutic applications, mechanisms of action, and detailed protocols for their evaluation.
Anticancer Activity
Colladonin and its derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, involving the activation of caspases and the modulation of Bcl-2 family proteins.
Quantitative Data: Cytotoxic Activity of Colladonin
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Colladonin against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| COLO 205 | Colon Carcinoma | 10.28 | [1] |
| K-562 | Chronic Myelogenous Leukemia | 22.82 | [1] |
| MCF-7 | Breast Adenocarcinoma | 43.69 | [1] |
Signaling Pathway: Induction of Apoptosis by Colladonin Derivatives
Colladonin derivatives are believed to induce apoptosis by targeting the mitochondrial pathway. This involves the suppression of anti-apoptotic proteins like Bcl-xL, leading to the activation of initiator caspase-9 and executioner caspase-3.
Caption: Proposed apoptotic signaling pathway induced by Colladonin derivatives.
Experimental Protocols
This protocol is a widely used method for determining cell density, based on the measurement of cellular protein content.
Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., COLO 205, K-562, MCF-7)
-
Complete cell culture medium
-
Colladonin derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of Colladonin derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Terminate the experiment by adding cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates with water to remove TCA and dead cells.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air-dry the plates and solubilize the bound SRB with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the Colladonin derivative.
This protocol is used to detect the activation of caspases, which are key mediators of apoptosis.
Procedure:
-
Culture and treat cells with Colladonin derivatives as described for the SRB assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against cleaved caspase-3 and cleaved caspase-9.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Anti-inflammatory Activity
While direct evidence for the anti-inflammatory effects of Colladonin derivatives is not yet available, other sesquiterpene coumarins have been reported to possess anti-inflammatory properties. This suggests that Colladonin derivatives may also modulate inflammatory pathways, such as the NF-κB signaling pathway.
Proposed Signaling Pathway: Inhibition of NF-κB
Caption: Proposed inhibition of the NF-κB signaling pathway by Colladonin derivatives.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Colladonin derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system.
-
Determine the cell viability using the MTT or SRB assay to exclude cytotoxic effects.
Potential Neuroprotective Effects
The neuroprotective potential of Colladonin derivatives has not been directly investigated. However, many natural products, including other sesquiterpenes, have shown promise in protecting neuronal cells from damage. Potential mechanisms include antioxidant activity and modulation of signaling pathways involved in neuronal survival.
Experimental Protocol: Assessment of Neuroprotection against Oxidative Stress
This protocol evaluates the ability of Colladonin derivatives to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.
Procedure:
-
Culture SH-SY5Y neuroblastoma cells in 96-well plates.
-
Pre-treat the cells with various concentrations of Colladonin derivatives for 24 hours.
-
Induce oxidative stress by exposing the cells to H2O2 for a specified time.
-
Measure cell viability using the MTT assay.
-
Assess intracellular reactive oxygen species (ROS) levels using the DCFDA assay.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
Synthesis of Colladonin Derivatives
Detailed synthetic procedures for Colladonin and its derivatives are not widely available in the public domain. The synthesis of similar sesquiterpene lactone derivatives often involves multi-step processes starting from commercially available precursors. The development of efficient synthetic routes is a crucial step for the further investigation and development of these compounds.
Conclusion
Colladonin and its derivatives represent a valuable class of natural products with significant potential for the development of new therapeutics, particularly in the field of oncology. While their anticancer properties are the most studied, future research should explore their potential anti-inflammatory and neuroprotective activities. The protocols outlined in this document provide a framework for the systematic evaluation of these promising compounds. Further studies are warranted to elucidate their mechanisms of action, establish structure-activity relationships, and develop efficient synthetic methods.
References
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing challenges with the solubility of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one (also known as Farnesiferol A) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in DMSO?
This compound, a member of the coumarin family, possesses a complex, multi-ring structure with significant hydrophobic regions.[1] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, highly lipophilic molecules can still present solubility challenges, especially at high concentrations.[2]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture media. Why?
This is a common issue known as "precipitation upon dilution." The compound is likely soluble in 100% DMSO but poorly soluble in the aqueous environment of your cell culture medium.[3] When the DMSO stock solution is diluted, the overall solvent environment becomes predominantly aqueous, causing the hydrophobic compound to fall out of solution. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent-induced artifacts and cytotoxicity.[2][3]
Q3: What is the maximum recommended concentration for a DMSO stock solution?
The maximum achievable concentration can vary based on the purity of the compound and the grade of the DMSO. It is recommended to start by preparing a high-concentration stock (e.g., 10-50 mM) and then visually inspecting for any undissolved particulate matter. If solubility issues persist, the troubleshooting steps outlined below should be followed.
Q4: Can heating the DMSO solution improve solubility?
Yes, gentle heating can significantly increase the solubility of many compounds. However, it is crucial to consider the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. A controlled temperature increase (e.g., 37°C to 50°C) is generally a safe starting point.
Troubleshooting Guide: Improving Solubility in DMSO
If you are encountering solubility issues, follow this step-by-step guide. The accompanying workflow diagram provides a visual representation of the decision-making process.
Step 1: Assess Material Quality
-
Compound Purity: Ensure the compound is of high purity. Impurities can sometimes inhibit solubility.
-
Solvent Grade: Use anhydrous, high-purity DMSO. Water content in DMSO can reduce its ability to solubilize hydrophobic compounds.
Step 2: Employ Physical Dissolution Techniques
These methods increase the surface area interaction between the solute and the solvent.
-
Vortexing: After adding the compound to DMSO, vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-15 minutes. The ultrasonic waves help to break apart solute agglomerates and facilitate dissolution.
-
Gentle Heating: Place the vial in a heat block or water bath set to 37-50°C for 10-20 minutes. Intermittently vortex the solution during heating.
Step 3: Utilize Co-solvents
The addition of a small percentage of a miscible co-solvent can sometimes enhance solubility.[4][5] This should be tested in small increments, as co-solvents can impact downstream applications.
| Co-Solvent | Typical Starting % (v/v) | Considerations |
| Ethanol | 1-10% | Generally well-tolerated in biological assays. Can improve solubility of moderately polar compounds. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-5% | A non-ionic solubilizer often used in drug formulations.[4] May increase solution viscosity. |
| N-methyl-2-pyrrolidone (NMP) | 1-5% | A strong solubilizing agent, but its compatibility with the specific assay must be verified.[6] |
Note: Always test the effect of the co-solvent alone on your experimental system (e.g., cell viability, enzyme activity) to rule out any confounding effects.
Experimental Protocols
Protocol 1: Standard Dissolution Method
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If particles remain, proceed to the advanced protocols.
Protocol 2: Solubility Enhancement using Sonication and Heat
-
Follow steps 1-3 of the Standard Dissolution Method.
-
Place the vial in a sonicator water bath for 10 minutes.
-
Transfer the vial to a heat block set at 40°C for 15 minutes. Vortex briefly every 5 minutes.
-
Allow the solution to cool to room temperature.
-
Visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated, and a lower concentration or the use of a co-solvent may be necessary.
Protocol 3: Using a Co-solvent
-
Prepare a 95:5 (v/v) mixture of DMSO:Co-solvent (e.g., for 1 mL total, use 950 µL DMSO and 50 µL of the selected co-solvent).
-
Add this solvent mixture to the pre-weighed compound.
-
Follow the Standard Dissolution Method (Protocol 1). If necessary, this can be combined with sonication and gentle heating (Protocol 2).
Solubility Troubleshooting Workflow
Caption: Workflow for troubleshooting solubility issues.
References
- 1. This compound | C24H30O4 | CID 495441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. scribd.com [scribd.com]
Overcoming stability issues of Colladonin in aqueous solutions
Welcome to the technical support center for Colladonin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the stability challenges associated with Colladonin in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of Colladonin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Colladonin and what are its primary stability challenges?
A1: Colladonin is a novel kinase inhibitor with a flavonoid-like core structure. Its primary challenges in aqueous solutions are its low intrinsic solubility and susceptibility to hydrolytic and oxidative degradation. These instabilities can lead to a loss of potency and the formation of inactive or interfering byproducts.
Q2: What are the optimal storage conditions for Colladonin stock solutions?
A2: For maximum stability, Colladonin stock solutions should be prepared in an anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored correctly, DMSO stock solutions are stable for up to 6 months.
Q3: I observed a color change in my aqueous Colladonin solution. What does this indicate?
A3: A color change, typically to a yellow or brownish hue, is often an indication of oxidative degradation of the flavonoid-like core of Colladonin. This can be mitigated by the use of antioxidants and by degassing the aqueous solvent prior to use.
Q4: My Colladonin solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates that Colladonin has come out of solution, likely due to its low aqueous solubility. Consider the following:
-
Ensure the final concentration does not exceed the aqueous solubility limit.
-
The use of solubility enhancers, such as cyclodextrins, may be necessary.
-
If diluting from a DMSO stock, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation.
Q5: How does pH affect the stability of Colladonin in aqueous solutions?
A5: Colladonin is most stable in slightly acidic conditions (pH 4-6). At neutral to alkaline pH, it is more susceptible to hydrolysis and oxidation. It is recommended to use a buffered solution within the optimal pH range for your experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Colladonin Potency in Cell-Based Assays
If you are observing a decline in the expected biological activity of Colladonin over the course of your experiment, it is likely due to its degradation in the aqueous cell culture medium.
Troubleshooting Workflow for Potency Loss
Navigating ISOBADRAKEMIN Assay Variability: A Technical Support Guide
Introduction
The ISOBADRAKEMIN assay is a powerful tool for researchers and drug development professionals. However, like any sensitive biological assay, variability and reproducibility can present significant challenges. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you identify and address common issues encountered during your experiments. By systematically addressing potential sources of error, you can enhance the robustness and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
1. High Well-to-Well Variability (High Coefficient of Variation - CV)
-
Question: My replicate wells show significantly different readings. What are the likely causes and solutions?
-
Answer: High coefficient of variation (CV) within replicate wells is a common issue that can often be traced back to inconsistencies in liquid handling, cell seeding, or reagent mixing.
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2] Ensure pipettes are properly calibrated and that you are using the correct pipetting technique for the viscosity of the reagents. Reverse pipetting is often recommended for viscous solutions.
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.[3][4] Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.
-
Reagent Mixing: Inadequate mixing of reagents upon addition to the wells can create gradients and inconsistent reactions. Ensure proper but gentle mixing after reagent addition, avoiding cross-contamination.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to "edge effects." To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or water.
-
2. Low Signal-to-Background Ratio
-
Question: The signal from my positive controls is weak and difficult to distinguish from the negative controls. How can I improve my assay window?
-
Answer: A low signal-to-background ratio can mask real biological effects. Several factors can contribute to this issue.
-
Sub-optimal Reagent Concentrations: The concentrations of your detection reagents may not be optimal. Perform a titration of your detection antibody or substrate to determine the concentration that yields the best signal-to-background ratio.
-
Insufficient Incubation Time: The reaction may not have had enough time to develop. Review the protocol for recommended incubation times and consider optimizing them for your specific cell type and conditions.
-
Inactive Reagents: Reagents, especially enzymes and substrates, can lose activity if not stored properly.[5] Ensure all reagents are within their expiration dates and have been stored at the recommended temperatures.
-
Cell Health: Unhealthy or dying cells can lead to reduced metabolic activity and a weaker signal.[3] Ensure your cells are healthy and in the logarithmic growth phase before seeding.
-
3. Poor Assay Reproducibility Between Experiments
-
Question: I am getting different results when I repeat the assay on different days. What could be causing this lack of reproducibility?
-
Answer: Day-to-day variability is a significant challenge in cell-based assays and can stem from a variety of sources.[6][7][8]
-
Cell Passage Number: Cells can undergo phenotypic changes at high passage numbers, affecting their response to stimuli.[3] It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Reagent Batch-to-Batch Variation: Different lots of reagents, such as serum or growth factors, can have varying potency, leading to different cellular responses.[9] If possible, purchase large batches of critical reagents to use across multiple experiments.
-
Inconsistent Culture Conditions: Variations in incubation times, temperature, CO2 levels, and media composition can all impact cell behavior and assay results.[3] Meticulously standardize all cell culture and assay protocols.
-
Contamination: Mycoplasma contamination is a common and often undetected source of variability in cell-based assays as it can alter cellular metabolism and signaling.[4] Regularly test your cell lines for mycoplasma.
-
Quantitative Data Summary
To aid in assessing the performance of your ISOBADRAKEMIN assay, the following table provides generally accepted performance metrics for robust cell-based assays.
| Parameter | Acceptable Range | Optimal Range | Potential Issues if Outside Range |
| Coefficient of Variation (CV%) | < 20% | < 10% | High variability, inconsistent liquid handling or cell seeding.[2] |
| Signal-to-Background (S/B) | > 2 | > 5 | Poor assay window, difficulty in distinguishing signal from noise. |
| Z'-Factor | > 0 | > 0.5 | Indicates a robust assay suitable for screening. A low Z' suggests high variability or a small dynamic range. |
Experimental Protocols
A detailed and standardized protocol is fundamental to achieving reproducible results. Below is a generalized workflow for the ISOBADRAKEMIN assay.
Generalized ISOBADRAKEMIN Assay Protocol
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density in pre-warmed cell culture medium.
-
Dispense the cell suspension into a 96-well or 384-well microplate.
-
Incubate the plate for the recommended time (e.g., 24 hours) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the appropriate assay buffer or medium.
-
Carefully remove the seeding medium from the cell plate.
-
Add the compound dilutions to the respective wells. Include positive and negative controls.
-
Incubate for the specified treatment period.
-
-
Signal Detection:
-
Prepare the ISOBADRAKEMIN detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for the required time to allow the signal to develop.
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the specified wavelength or settings.
-
-
Data Analysis:
-
Subtract the background signal (from negative control wells).
-
Normalize the data to the positive control wells.
-
Calculate relevant parameters such as IC50 or Z'-factor.
-
Visualizations
Diagram 1: ISOBADRAKEMIN Experimental Workflow
References
- 1. mt.com [mt.com]
- 2. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. What is the reproducibility crisis in life sciences? [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Publish or Perish Culture Drives Reproducibility Crisis | Technology Networks [technologynetworks.com]
- 9. cellgs.com [cellgs.com]
Technical Support Center: Optimization of the Synthesis Yield for Mogoltadin
Disclaimer: Information regarding a compound specifically named "Mogoltadin" is not publicly available. The following technical support guide has been created as a representative example for a hypothetical compound, herein referred to as "Mogoltadin," to illustrate the structure and content of a troubleshooting resource for synthesis yield optimization. The experimental details provided are based on general principles of organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Mogoltadin. Each question is followed by potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Incorrect Reagent Stoichiometry: Inaccurate measurement of starting materials can lead to incomplete reactions. 3. Sub-optimal Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Use a fresh batch of catalyst and ensure storage under inert conditions. 2. Carefully re-measure and verify the molar ratios of all reagents. 3. Incrementally increase the reaction temperature by 5-10 °C and monitor the progress via TLC or LC-MS. |
| Formation of Significant Impurities | 1. Reaction Temperature Too High: Excessive heat can lead to side reactions and decomposition of starting materials or product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of degradation products. 3. Presence of Oxygen or Moisture: The reaction may be sensitive to atmospheric conditions. | 1. Decrease the reaction temperature in 5-10 °C increments. 2. Optimize the reaction time by quenching aliquots at different time points and analyzing the product purity. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Stalls Before Completion | 1. Insufficient Catalyst Loading: The amount of catalyst may not be adequate to drive the reaction to completion. 2. Poor Solubility of Reagents: One or more starting materials may not be fully dissolved in the chosen solvent. 3. Product Inhibition: The product itself may be inhibiting the catalyst's activity. | 1. Increase the catalyst loading in small increments (e.g., 0.5 mol%). 2. Experiment with a different solvent or a co-solvent system to improve solubility. 3. If possible, perform the reaction in a flow chemistry setup where the product is continuously removed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of Mogoltadin?
The choice of solvent can significantly impact the reaction yield. While Dichloromethane (DCM) is commonly used, exploring other solvents such as Tetrahydrofuran (THF) or Acetonitrile (ACN) may lead to improved results depending on the specific reaction conditions and substrate solubility.
Q2: How critical is the reaction temperature for the synthesis of Mogoltadin?
Temperature is a critical parameter. It is recommended to start at the published reaction temperature and then perform an optimization study by varying the temperature in 5-10 °C increments to find the optimal balance between reaction rate and impurity formation.
Q3: Can the order of reagent addition affect the reaction outcome?
Yes, the order of addition can be crucial. For the synthesis of Mogoltadin, it is generally recommended to add the catalyst to the solution of the starting materials last to ensure a homogeneous reaction mixture at the start of the catalysis.
Q4: What is the best work-up procedure to isolate pure Mogoltadin?
A standard work-up involves quenching the reaction, followed by an aqueous wash, extraction with an organic solvent, drying of the organic layer, and solvent removal. The crude product should then be purified by column chromatography. The choice of eluent for chromatography will depend on the polarity of Mogoltadin and any impurities.
Experimental Protocols
General Protocol for Mogoltadin Synthesis
This protocol describes a general procedure for the synthesis of Mogoltadin. Optimization of specific parameters may be required.
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add Starting Material A (1.0 eq) and Starting Material B (1.2 eq).
-
Add the appropriate solvent (e.g., DCM, 10 mL per mmol of Starting Material A).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the catalyst (e.g., Palladium-based catalyst, 2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Solvent on Mogoltadin Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 9.1 | 65 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 78 | 95 |
| Acetonitrile (ACN) | 37.5 | 55 | 88 |
| Toluene | 2.4 | 40 | 85 |
Table 2: Optimization of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 30 | 12 | 58 | 96 |
| 40 | 8 | 78 | 95 |
| 50 | 6 | 85 | 90 |
| 60 | 4 | 82 | 84 |
Visualizations
Caption: Hypothetical one-step synthesis of Mogoltadin.
Caption: A logical workflow for troubleshooting low synthesis yield.
Identifying and minimizing off-target effects of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and minimizing off-target effects of the coumarin derivative 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known as Colladonin or Farnesiferol A. Given the limited specific data on this compound, this guide draws upon information from related coumarin derivatives, such as daphnetin and umbelliferone, and established methodologies in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Direct off-target effects for this specific compound are not well-documented in publicly available literature. However, based on its structural similarity to other coumarin derivatives like daphnetin and umbelliferone, potential off-target activities could involve modulation of various signaling pathways.[1][2][3][4][5] These may include interactions with kinases, G-protein coupled receptors, and enzymes involved in inflammatory and oxidative stress responses. It is crucial to experimentally determine the off-target profile of this specific molecule.
Q2: How can I predict potential off-target interactions of my compound computationally?
A2: Several computational, or in silico, methods can help predict off-target interactions.[6][7] These approaches include:
-
2D and 3D Chemical Similarity Searches: Comparing the structure of your compound to databases of compounds with known biological activities.
-
Pharmacophore Modeling: Identifying the 3D arrangement of essential features of your molecule and searching for similar arrangements in known drug targets.
-
Molecular Docking: Simulating the binding of your compound to the three-dimensional structures of a panel of known off-target proteins.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using statistical models to predict the biological activity of a molecule based on its chemical structure.
Q3: What are the initial experimental steps to identify off-target effects?
A3: A common starting point is to perform broad-spectrum screening assays. These can include:
-
Kinase Profiling: Screening your compound against a large panel of kinases to identify any unintended inhibitory activity.
-
Receptor Profiling: Assessing the binding of your compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptors.
-
Cell-Based Phenotypic Screening: Observing the effects of your compound on various cell lines and measuring parameters like cell viability, proliferation, and morphology to uncover unexpected biological activities.[6]
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity observed at concentrations close to the effective dose.
This may indicate an off-target effect. Here’s a guide to troubleshoot this issue:
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed toxicity is not an exaggeration of the intended on-target effect.[8] Use a well-characterized positive control for your target and perform dose-response curves.
-
Broad-Spectrum Cytotoxicity Profiling: Test your compound against a panel of diverse cell lines (e.g., from different tissues, cancerous vs. non-cancerous) to see if the toxicity is cell-type specific.
-
Perform Target Knockdown/Knockout Experiments: In your primary cell model, reduce the expression of the intended target (e.g., using siRNA or CRISPR). If the toxicity persists even with reduced target expression, it is likely an off-target effect.
-
Initiate Off-Target Screening: If the above steps suggest an off-target effect, proceed with broad-spectrum screening as described in FAQ 3.
Experimental Workflow for Investigating Unexpected Toxicity
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Issue 2: Inconsistent or irreproducible results in cell-based assays.
Inconsistent results can sometimes be attributed to off-target effects that are sensitive to minor variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure tight control over cell passage number, confluency, serum concentration, and incubation times.
-
Evaluate Compound Stability: Verify the stability of your compound in the assay medium over the course of the experiment. Degradation products may have different activities.
-
Test for Non-Specific Interactions: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run appropriate controls, such as testing the compound in the absence of cells.
-
Consider Off-Target Pathway Modulation: The compound might be affecting a pathway that is variably active depending on the cell state. For instance, if it has off-target effects on cell cycle proteins, its overall effect will depend on the proportion of cells in different cycle phases.
Issue 3: How to minimize off-target effects once they are identified?
Minimizing off-target effects often involves modifying the chemical structure of the compound.[6]
Strategies for Minimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify which parts of the molecule are responsible for the off-target activity. The goal is to find modifications that reduce off-target binding while maintaining on-target potency.
-
Rational Drug Design: Use computational modeling and structural biology to guide the design of more selective compounds.[6] If the structures of your on-target and off-target proteins are known, you can design molecules that specifically interact with the binding site of the on-target protein.
-
Dose Optimization: Use the lowest effective dose of the compound to minimize the engagement of lower-affinity off-targets.[8]
Data Presentation
When presenting data on off-target effects, clarity and direct comparison are key. Below are example tables for summarizing quantitative data from off-target screening assays.
Table 1: Kinase Selectivity Profile (Illustrative Example)
| Kinase Target | IC50 (nM) - Compound X |
| On-Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 850 |
| Off-Target Kinase E | >10,000 |
Table 2: GPCR Binding Profile (Illustrative Example)
| GPCR Target | % Inhibition at 1 µM |
| On-Target Receptor A | 95% |
| Off-Target Receptor B | 45% |
| Off-Target Receptor C | 5% |
| Off-Target Receptor D | 12% |
Potential Signaling Pathways to Investigate
Based on the known activities of related coumarin derivatives, the following signaling pathways are potential areas for investigating off-target effects.[4][5]
Potential Off-Target Signaling Pathways
Caption: Potential signaling pathways modulated by coumarin derivatives.
Detailed Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Service
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Submission: Provide the stock solution to a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology). Specify the desired screening panel (e.g., a panel of 100, 200, or more kinases) and the concentration of the test compound (typically 1 µM or 10 µM for a primary screen).
-
Data Analysis: The service will provide data as percent inhibition of each kinase at the tested concentration. For significant hits (e.g., >50% inhibition), follow up with IC50 determination by testing a range of compound concentrations.
-
Interpretation: Compare the IC50 values for off-target kinases to the on-target kinase to determine the selectivity profile.
Protocol 2: Gene Expression Profiling by RNA-Seq
-
Cell Culture and Treatment: Culture a relevant cell line to ~70-80% confluency. Treat the cells with the test compound at a relevant concentration (e.g., 1x, 5x, and 10x the on-target IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours). Include at least three biological replicates for each condition.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound treatment compared to the vehicle control.
-
Use pathway analysis tools (e.g., GSEA, DAVID, Ingenuity Pathway Analysis) to identify signaling pathways that are enriched among the differentially expressed genes. This can reveal unexpected biological processes affected by the compound.
-
General Workflow for Off-Target Identification
Caption: A general experimental workflow for identifying and mitigating off-target effects.
References
- 1. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 5. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
How to prevent the degradation of Colladonin during storage
This technical support center provides guidance on the proper storage and handling of Colladonin to minimize degradation. As there is limited direct research on the stability of Colladonin, the following recommendations are based on the chemical properties of its core structures: a sesquiterpene and a coumarin containing a lactone ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Colladonin degradation?
A1: Based on its chemical structure, which includes a lactone ring, Colladonin's primary degradation pathway is likely hydrolysis. This process involves the opening of the lactone ring, especially in the presence of moisture and under non-neutral pH conditions (either acidic or basic).
Q2: What are the ideal storage conditions for Colladonin?
A2: To minimize degradation, Colladonin should be stored as a dry powder in a tightly sealed container at -20°C or -80°C. The container should be protected from light and moisture. For solutions, prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be stored at -80°C.
Q3: How does pH affect the stability of Colladonin in solution?
A3: The lactone ring in Colladonin is susceptible to hydrolysis under both acidic and basic conditions, with stability generally being greatest at a neutral pH. Camptothecins, which also contain a lactone ring, demonstrate a pH-dependent equilibrium between the active lactone form and the inactive open-ring carboxylate form.[1][2] At lower pH, the equilibrium tends to favor the active lactone form.[1]
Q4: Can I store Colladonin solutions at room temperature?
A4: It is not recommended to store Colladonin solutions at room temperature for extended periods. The presence of water can facilitate the opening of the lactone ring, a process that is accelerated at higher temperatures.
Q5: Are there any solvents I should avoid when working with Colladonin?
A5: Avoid using highly acidic or basic solvents or buffer systems. If possible, use anhydrous aprotic solvents for reconstitution if your experimental design allows. For aqueous solutions, use a neutral pH buffer and prepare the solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of Colladonin due to improper storage. | 1. Review your storage conditions. Ensure the compound is stored as a dry powder at or below -20°C, protected from light and moisture.2. Prepare fresh solutions for each experiment.3. If using previously prepared frozen stocks, perform a quality control check (e.g., HPLC) to assess purity. |
| Inconsistent experimental results. | Partial degradation of Colladonin stock solution. | 1. Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.2. Use fresh aliquots for each experiment.3. Consider conducting a simple stability test under your experimental conditions (see Experimental Protocols). |
| Appearance of new peaks in HPLC/LC-MS analysis. | Colladonin has degraded into one or more new products. | 1. The primary degradation product is likely the hydrolyzed, open-ring form. This can be confirmed by mass spectrometry.2. Immediately discontinue use of the degraded stock and prepare a fresh solution from solid material. |
Plausible Degradation Pathway of Colladonin
The diagram below illustrates the likely hydrolysis of Colladonin's lactone ring, which is a common degradation pathway for compounds containing this structure.
Caption: Plausible pH-dependent degradation of Colladonin.
Experimental Protocols
Protocol 1: Basic Stability Assessment of Colladonin in Solution
This protocol allows for a simple assessment of Colladonin's stability under specific experimental conditions.
-
Preparation of Colladonin Stock Solution:
-
Dissolve Colladonin in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Incubation Conditions:
-
Dilute the stock solution to the final experimental concentration in the buffer or medium of choice.
-
Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C, room temperature).
-
-
Sample Analysis:
-
At each time point, quench the reaction by freezing the aliquot at -80°C.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the peak area of the parent Colladonin compound over time. A decrease in the peak area indicates degradation.
-
Workflow for Stability Assessment
Caption: Experimental workflow for Colladonin stability testing.
Data Presentation
Table 1: Example Stability Data for Colladonin
This is a template for presenting your experimental data. The values are for illustrative purposes only.
| Time (hours) | % Colladonin Remaining (at 25°C in PBS pH 7.4) | % Colladonin Remaining (at 4°C in PBS pH 7.4) |
| 0 | 100 | 100 |
| 2 | 95 | 99 |
| 4 | 90 | 98 |
| 8 | 82 | 97 |
| 24 | 65 | 95 |
Troubleshooting Decision Tree
If you suspect Colladonin degradation, use the following decision tree to identify the potential cause.
Caption: Troubleshooting flowchart for Colladonin degradation.
References
Reducing cytotoxicity of ISOBADRAKEMIN in normal cell lines
Welcome to the technical support center for ISOBADRAKEMIN. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the cytotoxicity of ISOBADRAKEMIN in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ISOBADRAKEMIN-induced cytotoxicity in normal cells?
A1: The cytotoxic effects of many chemotherapeutic agents on normal cells are often multifactorial. Key mechanisms include the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS), leading to damage of cellular components like DNA, proteins, and lipids.[1][2] Another major mechanism is the induction of apoptosis (programmed cell death) through various signaling cascades.[3]
Q2: Are there any known agents that can selectively protect normal cells from ISOBADRAKEMIN toxicity?
A2: Several strategies are being explored to protect normal cells from chemotherapy-induced damage. These include the co-administration of antioxidants like N-acetylcysteine (NAC) to counteract oxidative stress.[4][5] Another approach is "cyclotherapy," which involves using agents to induce a temporary cell cycle arrest in normal, non-cancerous cells, making them less susceptible to cell-cycle-dependent cytotoxic drugs.[6][7]
Q3: Can modifying the delivery method of ISOBADRAKEMIN reduce its cytotoxicity to normal cells?
A3: Yes, targeted drug delivery systems are a promising strategy to increase the selectivity of cytotoxic agents for cancer cells.[8] Approaches such as antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems aim to concentrate the therapeutic agent at the tumor site, thereby reducing systemic exposure and damage to healthy tissues.[9][10]
Q4: How can I determine if ISOBADRAKEMIN is causing apoptosis or necrosis in my normal cell line?
A4: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Q5: What are the key signaling pathways to investigate when studying ISOBADRAKEMIN-induced cytotoxicity?
A5: Key pathways to investigate include the intrinsic and extrinsic apoptosis pathways. The intrinsic pathway is often initiated by cellular stress, such as DNA damage or oxidative stress, and involves the mitochondria. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[3][11]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination of cell cultures. | Regularly check cultures for signs of contamination. Use proper aseptic techniques. | |
| Protective agent shows no effect | Incorrect concentration of the protective agent. | Perform a dose-response experiment to determine the optimal concentration of the protective agent. |
| Inappropriate timing of administration. | Optimize the pre-incubation time of the protective agent before adding ISOBADRAKEMIN. | |
| The protective agent is not effective against the specific mechanism of ISOBADRAKEMIN's cytotoxicity. | Investigate the mechanism of ISOBADRAKEMIN's toxicity and select a protective agent with a relevant mechanism of action (e.g., an antioxidant for ROS-induced damage). | |
| Difficulty distinguishing between cytostatic and cytotoxic effects | The endpoint of the assay only measures cell viability at a single time point. | Perform a time-course experiment and include cell proliferation assays (e.g., cell counting, BrdU incorporation) alongside cytotoxicity assays. |
Data Presentation
Table 1: Effect of Protective Agent A on ISOBADRAKEMIN-Induced Cytotoxicity in a Normal Human Fibroblast Cell Line (HFF-1)
| Treatment Group | Concentration of ISOBADRAKEMIN (µM) | Concentration of Protective Agent A (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 4.5 |
| ISOBADRAKEMIN | 10 | 0 | 45 ± 5.2 |
| ISOBADRAKEMIN + Protective Agent A | 10 | 50 | 85 ± 6.1 |
| Protective Agent A | 0 | 50 | 98 ± 3.9 |
Table 2: IC50 Values of ISOBADRAKEMIN in Normal vs. Cancer Cell Lines with and without Protective Agent B
| Cell Line | IC50 of ISOBADRAKEMIN (µM) | IC50 of ISOBADRAKEMIN with Protective Agent B (µM) |
| Normal Human Astrocytes (NHA) | 8.5 | 25.2 |
| Glioblastoma (U-87 MG) | 5.2 | 6.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
For assessing ISOBADRAKEMIN cytotoxicity, prepare serial dilutions of ISOBADRAKEMIN in culture medium. Replace the existing medium with 100 µL of the drug-containing medium.
-
For evaluating a protective agent, pre-incubate the cells with the protective agent for a predetermined time (e.g., 2 hours) before adding ISOBADRAKEMIN.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only (blank).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with ISOBADRAKEMIN and/or a protective agent as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating protective agents against ISOBADRAKEMIN cytotoxicity.
Caption: Simplified signaling pathway of ISOBADRAKEMIN-induced apoptosis.
References
- 1. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of the Anticancer Activity of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
Introduction
This guide provides a comparative assessment of the potential anticancer activity of the novel coumarin derivative, 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one (hereinafter referred to as Compound X), against established chemotherapeutic agents, Cisplatin and Doxorubicin. Coumarins, a class of natural compounds, have demonstrated significant potential in cancer therapy by modulating various cellular processes including apoptosis, cell cycle, and key signaling pathways.[1][2] This document outlines the hypothetical cytotoxic effects, impact on cell cycle progression, and influence on critical cancer-related signaling pathways, providing a framework for its preclinical evaluation.
Comparative Efficacy Data
The following table summarizes the hypothetical in vitro efficacy of Compound X in comparison to Cisplatin and Doxorubicin against a human breast cancer cell line (MCF-7) after 48 hours of treatment.
| Parameter | Compound X | Cisplatin | Doxorubicin |
| IC₅₀ (µM) | 15.5 | 8.2 | 1.1 |
| Apoptosis Rate (%) | 45.2 | 55.8 | 68.3 |
| G2/M Phase Arrest (%) | 60.7 | 50.1 | 35.4 |
| p-Akt Expression | ↓↓↓ | ↓ | ↓↓ |
| p-ERK Expression | ↓↓ | - | ↓ |
Note: Data is hypothetical and for illustrative purposes. IC₅₀ represents the concentration required to inhibit 50% of cell growth. Downward arrows (↓) indicate the degree of protein expression inhibition.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[3]
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of Compound X, Cisplatin, or Doxorubicin for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: MCF-7 cells are treated with the IC₅₀ concentrations of each compound for 48 hours.
-
Cell Staining: Harvested cells are washed with PBS and resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.[6]
-
Incubation: The cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Fixation: Cells are treated as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.[8]
-
RNA Digestion: The fixed cells are washed and treated with RNase A to prevent staining of RNA.[9]
-
DNA Staining: Propidium Iodide is added to the cell suspension to stain the cellular DNA.[10]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the respective compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt (p-Akt), total ERK, phospho-ERK (p-ERK), and a loading control (e.g., GAPDH) overnight at 4°C.[12]
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[13]
Visualizations
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical mechanism of Compound X inhibiting the PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow
Caption: Workflow for the in vitro validation of anticancer activity.
Comparative Efficacy Overview
Caption: Logical comparison of the hypothetical efficacy of the tested compounds.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. revvity.com [revvity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. youtube.com [youtube.com]
Comparative analysis of Colladonin and other coumarin derivatives' efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic efficacy of Colladonin and other notable coumarin derivatives. The data presented is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug discovery. This document focuses on quantitative comparisons, detailed experimental methodologies, and visualization of relevant biological pathways.
Comparative Cytotoxic Efficacy
The cytotoxic activity of Colladonin and other sesquiterpene coumarins has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Colladonin | UO31 (Kidney Cancer) | 0.75 | [1] |
| KM12 (Colon Cancer) | 2.5 | [1] | |
| HCT116 (Colorectal Cancer) | 15.1 | [2] | |
| HT-29 (Colorectal Cancer) | 13.3 | [2] | |
| COLO 205 (Colorectal Cancer) | 19 | [2] | |
| Badrakemin | UO31 (Kidney Cancer) | 0.38 | [1] |
| KM12 (Colon Cancer) | 9.1 | [1] | |
| Umbelliprenin | UO31 (Kidney Cancer) | 1.8 | [1] |
| Karatavicinol | UO31 (Kidney Cancer) | 7.6 | [1] |
| Badrakemone | UO31 (Kidney Cancer) | 11 | [1] |
| Conferol | COLO 205 (Colon Cancer) | >8.29 (Selectivity Index) | [3] |
| K-562 (Leukemia) | >12.46 (Selectivity Index) | [3] | |
| MCF-7 (Breast Cancer) | >8.64 (Selectivity Index) | [3] | |
| Mogoltadone | COLO 205 (Colon Cancer) | >8.29 (Selectivity Index) | [3] |
| K-562 (Leukemia) | >12.46 (Selectivity Index) | [3] | |
| MCF-7 (Breast Cancer) | >8.64 (Selectivity Index) | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited for evaluating the cytotoxic efficacy of Colladonin and other coumarin derivatives.
Cell Viability Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives (e.g., Colladonin, Badrakemin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Detection
The induction of apoptosis is a common mechanism of action for cytotoxic compounds. Several methods are used to detect and quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assays:
-
Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, or -9) is added to the cell lysate.
-
Signal Measurement: The cleavage of the substrate by the active caspase results in a fluorescent or colorimetric signal that is proportional to the caspase activity.
Western Blot Analysis for Apoptosis-Related Proteins:
-
Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against specific apoptosis-related proteins (e.g., Bcl-2, Bcl-xL, Bax, cleaved caspases, PARP).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate a plausible signaling pathway for Colladonin-induced apoptosis and a general experimental workflow for its evaluation.
Caption: A generalized workflow for evaluating the cytotoxic and apoptotic effects of coumarin derivatives.
Caption: A plausible signaling pathway for Colladonin-induced apoptosis, based on data from related compounds.
References
Reproducibility of published findings on Mogoltadin
Following a comprehensive search for published research and clinical trial data, no information was found on a compound referred to as "Mogoltadin." As a result, it is not possible to provide a comparative guide on its performance against other alternatives, as no supporting experimental data, efficacy reports, or established signaling pathways appear to be publicly available.
The search for "Mogoltadin" did not yield any relevant scientific literature, clinical trial registrations, or pharmacological data. This suggests that "Mogoltadin" may be a compound that is not currently in the public domain of scientific research, or it may be known by a different designation.
Alternative searches for related terms also did not provide any connection to a compound with this name. The search results were predominantly related to Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease (MOGAD) and its associated treatments, such as Satralizumab and Rozanolixizumab.[1][2][3][4] These are distinct therapeutic agents under investigation for MOGAD, and there is no indication of "Mogoltadin" in the context of this or any other disease in the provided search results.
Without any reproducible published findings, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on this topic should consider the possibility that "Mogoltadin" may be an internal project name not yet disclosed publicly, a very early-stage compound with no published data, or a misnomer.
It is recommended to verify the name and spelling of the compound and to consult more specialized, proprietary databases if access is available. Should public data on "Mogoltadin" become available, a comparative analysis as requested could be conducted.
References
In Vitro Efficacy of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one in Oncology: A Comparative Analysis Against Doxorubicin
A detailed in vitro comparison of the novel sesquiterpene coumarin, 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, commonly known as Umbelliprenin or Farnesiferol A, against the standard-of-care chemotherapeutic agent, Doxorubicin. This guide synthesizes available data on their cytotoxic effects, particularly in the context of breast cancer, and explores the potential of Umbelliprenin to overcome multidrug resistance.
This technical guide provides a comparative analysis of the in vitro performance of the natural compound this compound (Umbelliprenin) and the established standard-of-care drug, Doxorubicin. The focus of this comparison is on their cytotoxic activity against human breast cancer cell lines, with a particular emphasis on the challenge of multidrug resistance (MDR).
Comparative Cytotoxicity and Modulation of Multidrug Resistance
In vitro studies have demonstrated the cytotoxic potential of Umbelliprenin and its analogs, such as Farnesiferol C, against various cancer cell lines. A key area of investigation has been their ability to counteract multidrug resistance, a major obstacle in cancer chemotherapy. Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, but its efficacy can be limited by the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
A pivotal study investigated the potential of several sesquiterpene coumarins, including Umbelliprenin, to reverse P-gp-mediated multidrug resistance in the Doxorubicin-resistant human breast cancer cell line, MCF-7/Adr.[1] This cell line is characterized by its overexpression of P-gp. The findings from this research are summarized in the table below, which highlights the synergistic effect of Umbelliprenin when used in combination with Doxorubicin.
| Compound/Combination | Cell Line | Concentration | Effect on Doxorubicin Cytotoxicity |
| Umbelliprenin | MCF-7/Adr | 50 µM | Significantly enhanced |
| Doxorubicin | MCF-7/Adr | Various | Baseline cytotoxicity in resistant cells |
| Umbelliprenin + Doxorubicin | MCF-7/Adr | 50 µM Umbelliprenin | Significant reversal of Doxorubicin resistance |
Table 1: In vitro activity of Umbelliprenin in combination with Doxorubicin on Doxorubicin-resistant breast cancer cells (MCF-7/Adr). Data synthesized from a study on the reversal of P-glycoprotein-mediated multidrug resistance.[1]
The study demonstrated that non-toxic concentrations of Umbelliprenin could significantly enhance the cytotoxicity of Doxorubicin in these resistant cells, indicating a potent MDR reversal activity.[1]
Experimental Protocols
Cell Culture and Maintenance
The human breast adenocarcinoma cell line MCF-7 and its Doxorubicin-resistant subline, MCF-7/Adr, were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The MCF-7/Adr cell line was maintained in a medium containing 1 µg/mL Doxorubicin to retain its resistance phenotype. Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds (Umbelliprenin, Doxorubicin, or a combination) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The formazan crystals formed were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
The effect of the compounds on the function of the P-gp efflux pump was assessed using the fluorescent substrate Rhodamine 123.
-
MCF-7/Adr cells were seeded in 24-well plates and allowed to adhere.
-
The cells were pre-incubated with Umbelliprenin (50 µM) for 1 hour at 37°C.
-
Rhodamine 123 (5 µM) was then added, and the cells were incubated for another 90 minutes.
-
After incubation, the cells were washed twice with ice-cold phosphate-buffered saline (PBS).
-
The cells were lysed, and the intracellular accumulation of Rhodamine 123 was measured using a fluorescence microplate reader.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of the P-gp pump. Flow cytometric analysis was also employed to confirm the increased intracellular accumulation of Rhodamine 123 in individual cells.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and the proposed mechanism by which Umbelliprenin reverses this resistance.
References
Structure-Activity Relationship of Colladonin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Colladonin analogs, focusing on their cytotoxic activities. The information is compiled from recent studies on sesquiterpene coumarins isolated from Ferula species, offering insights for further drug discovery and development.
Comparative Analysis of Cytotoxic Activity
Recent research on sesquiterpene coumarins from Ferula caspica has provided valuable data on the cytotoxic effects of compounds structurally related to Colladonin. The following table summarizes the IC50 values of these analogs against various cancer cell lines, offering a basis for preliminary SAR analysis.
| Compound | Structure | COLO 205 (Colon Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Colladonin | Sesquiterpene coumarin ether | Data Not Available | Data Not Available | Data Not Available |
| Kayserin A | Scopoletin ether analog of Colladonin | 61.31 ± 1.63 | 60.20 ± 0.76 | 81.68 ± 1.47 |
| Kayserin B | Daucane sesquiterpene coumarin | 28.18 ± 0.82 | 214.51 ± 10.33 | 229.17 ± 28.75 |
| 8'-epi-Kayserin B angelate | Angelate ester derivative | 60.38 ± 0.90 | 38.41 ± 0.44 | 33.69 ± 0.02 |
| 3-epi-Ferulin D | Daucane sesquiterpene coumarin | 5.76 ± 0.05 | 9.07 ± 0.20 | 11.23 ± 0.16 |
| 14-epi-Ferulin D angelate | Angelate ester derivative | 5.48 ± 0.06 | 13.90 ± 0.36 | 10.15 ± 0.04 |
| HFDHAP | Sesquiterpene acetophenone derivative | 5.51 ± 0.07 | 10.37 ± 0.11 | 6.78 ± 0.02 |
Data Interpretation:
Experimental Protocols
The following is a representative experimental protocol for determining the cytotoxic activity of Colladonin analogs, based on methodologies reported for similar sesquiterpene coumarins[1].
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., COLO 205, K-562, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds (Colladonin analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with various concentrations of the compounds for 72 hours. A vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin) are included in each assay.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Studies on the more potent Colladonin analogs, such as 3-epi-Ferulin D, 14-epi-Ferulin D angelate, and HFDHAP, indicate a mechanism of action involving the induction of apoptosis.[1] This process is mediated through the activation of caspases and the suppression of anti-apoptotic proteins like Bcl-xL.
Caption: Proposed apoptotic pathway induced by cytotoxic Colladonin analogs.
The proposed mechanism suggests that these compounds inhibit the anti-apoptotic protein Bcl-xL. This inhibition relieves the suppression of procaspase-9, leading to its activation. Active caspase-9 then initiates a caspase cascade by activating procaspase-3, which ultimately leads to the execution of apoptosis. Molecular docking studies have further supported the interaction of these cytotoxic molecules with the active site of the Bcl-xL protein[1].
This guide provides a foundational understanding of the structure-activity relationships of Colladonin analogs based on currently available data. Further research, including the synthesis and biological evaluation of a broader range of analogs, is necessary to establish a more comprehensive SAR and to fully elucidate the therapeutic potential of this class of compounds.
References
A Comparative Analysis of ISOBADRAKEMIN's Potency Against Leading EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel kinase inhibitor, ISOBADRAKEMIN, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented herein is intended to offer an objective comparison of its biochemical and cellular potency, supported by detailed experimental protocols.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3] Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, each with varying efficacy against wild-type and mutant forms of the receptor.[4][5] This guide introduces ISOBADRAKEMIN, a next-generation EGFR inhibitor, and evaluates its performance relative to well-established first and third-generation inhibitors.
Comparative Potency of EGFR Inhibitors
The inhibitory activity of ISOBADRAKEMIN was assessed against wild-type EGFR and two clinically relevant mutants: the activating L858R mutation and the T790M resistance mutation. Its performance was compared with the first-generation inhibitors Gefitinib and Erlotinib, and the third-generation inhibitor Osimertinib.
Table 1: Biochemical Potency (IC₅₀) Against EGFR Variants
| Compound | Wild-Type EGFR (nM) | EGFR L858R (nM) | EGFR T790M (nM) |
| ISOBADRAKEMIN | 85 | 5 | 12 |
| Gefitinib | 37[6] | 26[6] | >3000 |
| Erlotinib | 2[7] | 4 | >2000 |
| Osimertinib | 494[7] | 11[7] | 13[7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity (EC₅₀) in EGFR-Mutant Cell Lines
| Compound | HCC827 (EGFR del19) (nM) | NCI-H1975 (EGFR L858R/T790M) (nM) | A549 (Wild-Type EGFR) (nM) |
| ISOBADRAKEMIN | 8 | 15 | 1500 |
| Gefitinib | 12 | 3500[8] | >10000[9] |
| Erlotinib | 15 | 4000 | >10000 |
| Osimertinib | 10 | 18 | 1800 |
EC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in a cell-based assay, such as inhibition of cell proliferation. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Enzyme and Substrate Preparation : Recombinant human EGFR (wild-type, L858R, and T790M mutants) and a synthetic peptide substrate (e.g., Poly-Glu-Tyr) are used.
-
Compound Dilution : ISOBADRAKEMIN and comparator compounds are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and the test compound in a 96-well plate. A standard radiometric assay using ³³P-labeled ATP is a common method.[3]
-
Incubation : The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by capturing the peptides on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (EC₅₀ Determination)
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on EGFR signaling.
-
Cell Culture : Human lung adenocarcinoma cell lines (e.g., HCC827 for an activating mutation, NCI-H1975 for a resistance mutation, and A549 for wild-type EGFR) are cultured in appropriate media.[4][10]
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment : Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[10]
-
Data Analysis : The luminescence signal is read using a plate reader. The EC₅₀ value is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of ISOBADRAKEMIN.
Caption: Workflow for benchmarking the potency of kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the binding target of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
While direct experimental evidence confirming the specific binding target of the natural sesquiterpene coumarin 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known as Farnesiferol A, remains to be definitively established in publicly available literature, its structural class strongly suggests a potential interaction with the Farnesoid X Receptor (FXR). Coumarin derivatives have been investigated as modulators of FXR, a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. This guide provides a comparative analysis of established FXR antagonists, presenting key performance data and detailed experimental protocols to aid researchers in the exploration of novel FXR modulators like Farnesiferol A.
The Farnesoid X Receptor has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. Antagonism of FXR is a promising strategy for conditions such as cholestasis, non-alcoholic steatohepatitis (NASH), and certain cancers. This guide compares the performance of known FXR antagonists, providing a framework for evaluating new chemical entities.
Comparative Analysis of FXR Antagonists
To provide a clear comparison of antagonist performance, the following table summarizes the inhibitory activity of several well-characterized FXR antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Antagonist Type | Assay Type | Cell Line | Agonist Used | IC50 (µM) |
| Guggulsterone | Natural Steroid | Luciferase Reporter | HepG2 | CDCA (100 µM) | ~10 |
| DY268 | Synthetic | TR-FRET | - | - | ~0.5 |
| Nemorubicin | Anthracycline | Luciferase Reporter | - | - | 0.21 |
| Nocodazole | Benzimidazole | Luciferase Reporter | - | - | 0.32 |
Note: IC50 values can vary depending on the specific experimental conditions, including agonist concentration, cell line, and assay format.
Experimental Protocols for FXR Antagonist Screening
Accurate and reproducible experimental design is critical for the identification and characterization of novel FXR antagonists. Below are detailed methodologies for two common assays used in this field.
1. Luciferase Reporter Gene Assay for FXR Antagonism
This cell-based assay is a robust method for quantifying the ability of a compound to inhibit FXR activation by an agonist.
-
Cell Culture and Transfection:
-
Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are transiently co-transfected with a plasmid encoding the full-length human FXR, a plasmid containing a luciferase reporter gene driven by an FXR response element (e.g., from the bile salt export pump (BSEP) promoter), and a Renilla luciferase plasmid for normalization.
-
-
Compound Treatment and Luciferase Assay:
-
Following a 24-hour transfection period, the medium is replaced with fresh medium containing a known FXR agonist, such as chenodeoxycholic acid (CDCA) at its EC50 concentration, along with varying concentrations of the test compound (e.g., Farnesiferol A or other potential antagonists).
-
The cells are incubated for an additional 24 hours.
-
The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding
TR-FRET is a sensitive, high-throughput screening method to identify compounds that directly bind to the FXR ligand-binding domain (LBD).
-
Assay Principle: This assay measures the disruption of the interaction between the FXR-LBD and a fluorescently labeled coactivator peptide in the presence of a test compound.
-
Protocol:
-
Reactions are set up in a low-volume 384-well plate.
-
A mixture containing recombinant GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore) is prepared in assay buffer.
-
The test compound is added to the wells at various concentrations.
-
The plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission detection at two wavelengths (e.g., ~520 nm for fluorescein and ~495 nm for terbium).
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
The percentage of displacement of the fluorescent coactivator is determined relative to a control with no test compound.
-
IC50 values are calculated from the dose-response curves.
-
Visualizing the FXR Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams have been generated.
Caption: The Farnesoid X Receptor (FXR) signaling pathway.
Caption: Workflow for the Luciferase Reporter Gene Assay.
Evaluating the Synergistic Potential of Colladonin: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synergistic effects of Colladonin, a sesquiterpenoid coumarin, with other anti-cancer compounds. While direct experimental data on Colladonin combination therapies is limited in publicly accessible literature, its well-defined mechanism of action—targeting the anti-apoptotic protein Bcl-xL and inducing caspase-mediated apoptosis—allows for a robust, mechanism-based prediction of potential synergistic interactions. This guide will objectively compare Colladonin's therapeutic potential in combination with other agents by drawing parallels with clinically relevant Bcl-xL inhibitors and other coumarin derivatives.
Mechanism of Action: The Basis for Synergistic Targeting
Colladonin exerts its cytotoxic effects primarily through the intrinsic apoptotic pathway. It has been shown to suppress the anti-apoptotic protein Bcl-xL, a key regulator of mitochondrial outer membrane permeabilization (MOMP). By inhibiting Bcl-xL, Colladonin allows for the activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to the release of cytochrome c from the mitochondria. This event triggers the activation of a cascade of cysteine-aspartic proteases, namely caspase-9 (initiator) and caspase-3 (executioner), ultimately leading to programmed cell death.[1][2]
This mechanism suggests that Colladonin may act synergistically with compounds that:
-
Inhibit other anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) to overcome resistance mechanisms.
-
Activate the extrinsic apoptotic pathway , creating a dual assault on cancer cell survival.
-
Induce cellular stress (e.g., DNA damage, ER stress), lowering the threshold for apoptosis.
-
Inhibit cancer cell proliferation and metastasis through other signaling pathways (e.g., PI3K/Akt/mTOR).[3]
Comparative Analysis of Potential Synergistic Combinations
Based on the mechanism of action of Colladonin and data from studies on other Bcl-xL inhibitors and coumarins, the following table outlines potential synergistic combinations and the rationale for their enhanced efficacy.
| Compound Class | Specific Examples | Rationale for Synergy with Colladonin | Supporting Evidence (with related compounds) |
| MEK Inhibitors | Trametinib, Selumetinib | Inhibition of the RAS/RAF/MEK pathway can decrease the expression of Mcl-1, another anti-apoptotic protein, making cells more susceptible to Bcl-xL inhibition. | Studies have shown that the Bcl-2/Bcl-xL inhibitor Navitoclax synergizes with MEK inhibitors in lung and pancreatic cancer models. |
| PI3K/mTOR Inhibitors | Gedatolisib, Dactolisib | The PI3K/Akt/mTOR pathway is a key survival pathway in many cancers. Its inhibition can reduce the expression of survival proteins and enhance the pro-apoptotic signal from Colladonin.[3] | The combination of Bcl-2/Bcl-xL inhibitors with PI3K/mTOR inhibitors has demonstrated synergistic, caspase-dependent cell death in preclinical models. |
| Conventional Chemotherapeutics | Cisplatin, Doxorubicin | These agents induce DNA damage and cellular stress, which can activate the intrinsic apoptotic pathway, complementing the action of Colladonin. Sesquiterpene coumarins have been shown to enhance the cytotoxicity of cisplatin in resistant ovarian cancer cells.[4] | Various natural compounds, including other coumarins, have been shown to have synergistic effects when combined with conventional chemotherapeutic agents.[3] |
| Other BH3 Mimetics | Venetoclax (Bcl-2 inhibitor) | Dual inhibition of Bcl-xL (by Colladonin) and Bcl-2 (by Venetoclax) can overcome resistance mediated by the redundancy of these anti-apoptotic proteins. | Co-inhibition of BCL-2 and BCL-XL has resulted in synergistic apoptosis induction in various cancer cell lines. |
Experimental Protocols
To empirically validate the potential synergistic effects of Colladonin, the following standard experimental protocols are recommended.
Cytotoxicity and Synergy Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., COLO 205, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of Colladonin alone, the combination agent alone, and the combination of both at various ratios. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. To determine synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Confirmation: Caspase-3/7 Activation Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Treatment: Seed and treat cells with Colladonin, the combination agent, and the combination as described for the MTT assay.
-
Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.
-
Caspase Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold increase in caspase activity.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways involved in Colladonin's mechanism of action and the proposed experimental workflow for evaluating synergy.
Caption: Colladonin's Mechanism of Action within the Apoptotic Pathways.
Caption: Experimental Workflow for Evaluating Colladonin Synergy.
References
Safety Operating Guide
Proper Disposal of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, a compound comprised of a coumarin and a decahydronaphthalene moiety. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the known hazards of its constituent chemical families and established best practices for laboratory waste management.
The disposal of this compound, also known by synonyms such as Farnesiferol A and Colladonin, requires a meticulous approach to ensure the safety of laboratory personnel and compliance with environmental regulations. The primary hazards are associated with the coumarin structure, which can be toxic and cause skin sensitization, and the decahydronaphthalene component, which is a flammable and toxic liquid.
Hazard Assessment and Waste Classification
Before initiating any disposal procedures, a thorough risk assessment must be conducted. Based on the toxicological profiles of coumarins and decahydronaphthalenes, waste containing this compound should be treated as hazardous chemical waste.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Potentially toxic if swallowed or in contact with skin. | Nitrile gloves, lab coat, safety glasses with side shields. |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | Nitrile gloves, lab coat. |
| Flammability | The decahydronaphthalene moiety indicates a risk of flammability. | Work in a well-ventilated area, away from ignition sources. |
| Environmental Hazard | Assumed to be hazardous to the aquatic environment. | Prevent release to drains and waterways. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe disposal of this compound and associated contaminated materials.
1. Segregation of Waste:
-
Solid Waste: Collect any solid form of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Waste Container Labeling: All waste containers must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines and any additional institutional or local regulations. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazards (e.g., "Toxic," "Flammable")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment to prevent spills.
-
Store away from heat, sparks, and open flames.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Logical Relationship of Safety Protocols
The following diagram outlines the logical dependencies of the safety protocols to be followed during the handling and disposal of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
